Co 101244
Description
Propriétés
IUPAC Name |
1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20/h2-9,23-24H,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMFDKYCIKEDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193359-26-1 | |
| Record name | CO-101244 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193359261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CO-101244 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q85IYK36S4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Co 101244: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and highly selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a pronounced selectivity for the GluN2B subunit. This technical guide provides an in-depth overview of the discovery, synthesis, and comprehensive biological evaluation of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a compilation of its quantitative pharmacological data, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and medicinal chemistry who are interested in the therapeutic potential and scientific application of GluN2B-selective NMDA receptor antagonists.
Discovery and Rationale
This compound was developed as part of a research program aimed at identifying novel NMDA receptor antagonists with improved therapeutic profiles over existing non-selective blockers. The rationale was to target the GluN2B subunit specifically, as it is predominantly expressed in the forebrain and has been implicated in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. By selectively antagonizing GluN2B-containing receptors, it was hypothesized that the neuroprotective effects could be achieved while minimizing the adverse side effects associated with non-selective NMDA receptor blockade, such as psychotomimetic effects.
The discovery of this compound originated from a structure-based search and optimization of a lead compound, N-(2-phenoxyethyl)-4-benzylpiperidine. Through systematic chemical modifications, researchers aimed to enhance potency for the GluN1/2B receptor, improve central nervous system bioavailability, and reduce off-target effects, particularly at α1-adrenergic receptors and potassium channels. The introduction of a hydroxyl group at the C-4 position of the piperidine (B6355638) ring and a p-methyl group on the benzyl (B1604629) ring culminated in the identification of this compound as a compound with an optimal pharmacological profile.[1]
Chemical Synthesis
The synthesis of this compound (4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine) is a multi-step process that can be accomplished through various synthetic routes. The following protocol is a detailed description based on the methodologies reported in the scientific literature.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
4-Piperidinone monohydrate hydrochloride
-
4-Methylbenzyl chloride
-
1,2-Dichloroethane
-
Sodium bicarbonate
-
Magnesium sulfate
-
2-(4-Hydroxyphenoxy)ethyl bromide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of 4-(4-Methylbenzyl)piperidin-4-ol
-
To a solution of 4-piperidinone monohydrate hydrochloride in 1,2-dichloroethane, add 4-methylbenzyl chloride.
-
Slowly add sodium triacetoxyborohydride to the mixture at room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield 4-(4-methylbenzyl)piperidin-4-ol.
Step 2: Synthesis of 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (this compound)
-
Dissolve 4-(4-methylbenzyl)piperidin-4-ol in anhydrous N,N-dimethylformamide (DMF).
-
Add 2-(4-hydroxyphenoxy)ethyl bromide and potassium carbonate to the solution.
-
Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography (eluent: methanol/dichloromethane gradient) to afford this compound.
-
The free base can be converted to the hydrochloride salt by treatment with HCl in ether.
Biological Evaluation
This compound has been extensively characterized through a variety of in vitro and in vivo assays to determine its potency, selectivity, and pharmacological effects.
In Vitro Pharmacological Profile
Table 1: In Vitro Activity of this compound
| Assay Type | Receptor/Channel | Species | IC50 / Ki | Reference |
| Electrophysiology | GluN1A/GluN2B NMDA Receptors | Rat | 0.043 µM (IC50) | [2][3][4] |
| Electrophysiology | GluN1A/GluN2A NMDA Receptors | Rat | > 100 µM (IC50) | [2][3][4] |
| Electrophysiology | GluN1A/GluN2C NMDA Receptors | Rat | > 100 µM (IC50) | [2][3][4] |
| [3H]dizocilpine Binding | NMDA Receptor (High Affinity) | Rat | 0.002 µM (IC50) | [2] |
| [3H]dizocilpine Binding | NMDA Receptor (Low Affinity) | Rat | 97 µM (IC50) | [2] |
| Neuroprotection (Glutamate-induced toxicity) | - | - | 0.68 µM (IC50) | [2] |
| Neuroprotection (Oxygen/Glucose Deprivation) | - | - | 0.06 µM (IC50) | [2] |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the methodology for assessing the activity of this compound on different NMDA receptor subtypes expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from anesthetized female Xenopus laevis.
-
Treat the oocytes with collagenase to defolliculate.
-
Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1A and GluN2A, GluN2B, or GluN2C).
-
Incubate the injected oocytes for 2-5 days at 16-18 °C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply the NMDA receptor agonists (glutamate and glycine) to elicit an inward current.
-
To determine the inhibitory effect of this compound, pre-apply the compound for a defined period before co-application with the agonists.
-
Record the current responses using a suitable amplifier and data acquisition system. The inhibition is measured as the reduction in the peak current amplitude elicited by the agonists.
In Vivo Pharmacological Profile
Table 2: In Vivo Activity of this compound
| Animal Model | Effect | Species | ED50 / Dose | Reference |
| Maximal Electroshock (MES) | Anticonvulsant | Mouse | 0.7 mg/kg i.v. | [1] |
| Sound-induced Seizures | Anticonvulsant | Mouse (DBA/2) | 4.5 mg/kg i.p. | [2] |
| NMDA-induced Seizures | Anticonvulsant | - | 2.31 mg/kg i.v. | [2] |
| Permanent Focal Ischemia | Neuroprotection | Rat | 39% protection at 450 ng/ml plasma concentration | [2] |
| Levodopa-induced Dyskinesia | Antidyskinetic | Monkey | 67-71% reduction at 0.1-1 mg/kg s.c. | [5] |
Experimental Protocol: Permanent Focal Ischemia Model in Rats
This protocol outlines a general procedure to evaluate the neuroprotective effects of this compound in a rat model of stroke.
-
Anesthetize adult male rats (e.g., with isoflurane).
-
Perform a middle cerebral artery occlusion (MCAO) by inserting a filament into the internal carotid artery to block the origin of the MCA.
-
Administer this compound or vehicle at a predetermined time point (e.g., before or after the onset of ischemia) via the desired route (e.g., intravenous or intraperitoneal).
-
Monitor physiological parameters (e.g., body temperature, blood pressure) throughout the procedure.
-
After a defined period of occlusion (e.g., 24 hours), euthanize the animals and remove the brains.
-
Section the brains and stain with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).
-
Quantify the infarct volume using image analysis software and compare the results between the this compound-treated and vehicle-treated groups to determine the extent of neuroprotection.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to a modulatory site on the GluN2B subunit of the NMDA receptor, distinct from the glutamate (B1630785) and glycine (B1666218) binding sites. This allosteric modulation prevents the ion channel from opening in response to agonist binding, thereby reducing the influx of Ca²⁺ into the neuron. The overactivation of NMDA receptors and subsequent excessive Ca²⁺ entry is a key event in the excitotoxic cascade leading to neuronal cell death in various neurological insults. By selectively blocking GluN2B-containing receptors, this compound can mitigate this excitotoxicity.
Caption: Mechanism of action of this compound at the NMDA receptor.
Experimental Workflows
The discovery and development of this compound followed a logical progression from chemical synthesis to in vitro and in vivo evaluation.
Caption: Workflow for the discovery and evaluation of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in physiological and pathological processes. Its high potency and selectivity make it a superior research compound compared to non-selective NMDA receptor antagonists. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other GluN2B-selective antagonists for the treatment of a range of neurological disorders. The comprehensive quantitative data presented herein serves as a benchmark for future studies in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Pharmacological Profile of Co 101244
For Researchers, Scientists, and Drug Development Professionals
Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and selective antagonist of the GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its high selectivity for the GluN2B subtype over other NMDA receptor subunits makes it a valuable tool for investigating the physiological and pathological roles of these receptors. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vivo efficacy, and the experimental protocols used for its characterization.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Receptor Binding Affinity and Potency of this compound
| Target | Assay Type | Species | IC50 (µM) | Reference |
| GluN1A/GluN2B | Electrophysiology (Xenopus oocytes) | Rat | 0.043 | [1] |
| GluN1A/GluN2A | Electrophysiology (Xenopus oocytes) | Rat | > 100 | [1] |
| GluN1A/GluN2C | Electrophysiology (Xenopus oocytes) | Rat | > 100 | [1] |
| NR1A/NR2B | Not Specified | Not Specified | 0.026 | [4] |
Table 2: In Vivo Efficacy and Receptor Occupancy of this compound
| Animal Model/Study Type | Species | Endpoint | Dose | Effect | Reference |
| Mouse Maximal Electroshock (MES) | Mouse | Anticonvulsant Activity (ED50) | 0.7 mg/kg i.v. | ~3-fold increase in activity | [2][3] |
| Levodopa-induced Dyskinesia | Monkey (MPTP-lesioned) | Reduction in Dyskinesia | 0.1, 1 mg/kg s.c. | 67% and 71% reduction | [4][5] |
| PET Imaging with (S)-18F-OF-NB1 | Non-human Primate | Receptor Occupancy | 0.25 mg/kg | 85% | [6] |
| PET Imaging with (R)-18F-OF-NB1 | Non-human Primate | Receptor Occupancy | 0.25 mg/kg | 96% | [6] |
| PET Imaging with (R)-[11C]NR2B-Me | Non-human Primate | Receptor Occupancy | 0.25 mg/kg | 90-95% | [7] |
| PET Imaging with (R)-[18F]OF-Me-NB1 | Non-human Primate | Receptor Occupancy | 0.25 mg/kg | 69-74% | [7] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its effects by selectively binding to an allosteric site on the GluN2B subunit of the NMDA receptor.[4] This binding prevents the channel opening that is normally triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), thereby inhibiting the influx of calcium ions (Ca2+) into the neuron.[8] This reduction in Ca2+ influx is the primary mechanism behind the neuroprotective and other pharmacological effects of this compound.[5]
Caption: this compound signaling pathway.
Experimental Workflow: In Vivo Efficacy Assessment in a Parkinson's Disease Model
The evaluation of this compound's therapeutic potential often involves preclinical studies in animal models of neurological disorders. One such application is in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, where it has been tested for its ability to improve motor symptoms.[9][10]
Caption: In vivo experimental workflow.
Detailed Experimental Protocols
In Vitro Electrophysiology in Xenopus oocytes
-
Objective: To determine the potency and selectivity of this compound for different NMDA receptor subunit combinations.
-
Methodology:
-
Xenopus laevis oocytes are prepared and injected with cRNAs encoding for specific rat NMDA receptor subunits (e.g., GluN1A/GluN2B, GluN1A/GluN2A, GluN1A/GluN2C).[2][3]
-
After a period of incubation to allow for receptor expression, two-electrode voltage-clamp recordings are performed.
-
The oocytes are perfused with a solution containing NMDA and glycine (B1666218) to elicit a current.
-
This compound is then co-applied at various concentrations to determine its inhibitory effect on the NMDA-induced current.
-
The concentration of this compound that produces a 50% inhibition of the maximal current (IC50) is calculated for each receptor subunit combination.[1]
-
Mouse Maximal Electroshock (MES) Assay
-
Objective: To assess the in vivo anticonvulsant activity of this compound.
-
Methodology:
-
Mice are administered with this compound intravenously (i.v.).[2][3]
-
At a predetermined time after drug administration, a maximal electroshock is delivered via corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension, which is indicative of a seizure.
-
The dose of this compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.[2][3]
-
In Vivo Studies in a Non-human Primate Model of Parkinson's Disease
-
Objective: To evaluate the antidyskinetic effects of this compound.
-
Methodology:
-
Cynomolgus monkeys are rendered parkinsonian by treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[4]
-
The animals are then treated with levodopa (B1675098) to induce dyskinesias.
-
This compound is administered subcutaneously (s.c.) at different doses in combination with a high dose of levodopa.[4][5]
-
The severity of dyskinesias and parkinsonian symptoms are scored by trained observers.
-
The percentage reduction in dyskinesia scores is calculated for each dose of this compound.[4][5]
-
Positron Emission Tomography (PET) Imaging for Receptor Occupancy
-
Objective: To determine the in vivo binding specificity and receptor occupancy of this compound.
-
Methodology:
-
Non-human primates (e.g., rhesus monkeys) are used for the PET imaging studies.[6][7][11][12]
-
A baseline PET scan is performed after the injection of a radiotracer that specifically binds to GluN2B-containing NMDA receptors (e.g., (S)-18F-OF-NB1, (R)-18F-OF-NB1, or (R)-[11C]NR2B-Me).[6][7]
-
In a subsequent session, the animals are pre-treated with a blocking dose of this compound (e.g., 0.25 mg/kg) prior to the injection of the radiotracer.[6][7][11][12]
-
The reduction in the binding of the radiotracer in the brain after this compound administration is quantified to calculate the percentage of receptor occupancy.[6][7]
-
This technical guide provides a summary of the key pharmacological characteristics of this compound. Its high selectivity for the GluN2B subunit of the NMDA receptor has established it as an important research tool and a potential therapeutic agent for various neurological disorders. Further research is warranted to fully elucidate its clinical potential.
References
- 1. This compound hydrochloride | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Comparison of three novel radiotracers for GluN2B-containing NMDA receptors in non-human primates: (R)-[11C]NR2B-Me, (R)-[18F]of-Me-NB1, and (S)-[18F]of-NB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unprecedented Therapeutic Potential with a Combination of A2A/NR2B Receptor Antagonists as Observed in the 6-OHDA Lesioned Rat Model of Parkinson's Disease | PLOS One [journals.plos.org]
- 10. Unprecedented therapeutic potential with a combination of A2A/NR2B receptor antagonists as observed in the 6-OHDA lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization in nonhuman primates of (R)-[18F]OF-Me-NB1 and (S)-[18F]OF-Me-NB1 for imaging the GluN2B subunits of the NMDA receptor | springermedizin.de [springermedizin.de]
- 12. Characterization in nonhuman primates of (R)-[18F]OF-Me-NB1 and (S)-[18F]OF-Me-NB1 for imaging the GluN2B subunits of the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
Co 101244: A Technical Guide to its Binding Affinity and Kinetics at the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a remarkable preference for subtypes containing the GluN2B subunit.[1] This selectivity has positioned this compound as a valuable pharmacological tool for dissecting the physiological and pathological roles of GluN2B-containing NMDA receptors. Furthermore, its potential neuroprotective effects have garnered interest in its therapeutic applications.[2] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, intended to support researchers and professionals in the field of drug development.
Binding Affinity of this compound
This compound exhibits a high affinity for NMDA receptors incorporating the GluN2B subunit, while displaying significantly lower affinity for receptors containing GluN2A or GluN2C subunits. This selectivity is a key characteristic of its pharmacological profile. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response.
Table 1: Binding Affinity (IC50) of this compound for Different NMDA Receptor Subunit Combinations
| NMDA Receptor Subunit Combination | IC50 (µM) | Reference |
| GluN1A/GluN2B | 0.043 | |
| GluN1A/GluN2A | > 100 | |
| GluN1A/GluN2C | > 100 | |
| NR1C + NR2B | 0.003 | [2] |
| NR1C + NR2A | > 100 | [2] |
Note: Different experimental conditions and receptor expression systems may lead to variations in reported IC50 values.
Binding Kinetics of this compound
While the binding affinity of this compound has been well-characterized, specific kinetic parameters such as the association rate constant (k_on_), dissociation rate constant (k_off_), and residence time have not been explicitly reported in the reviewed literature. However, it has been noted that this compound blocks GluN2B-subtype NMDA receptors in an "activity-dependent manner".[2] This suggests that the binding and unbinding kinetics play a crucial role in its mechanism of action, with the antagonist potentially having a higher affinity for the activated state of the receptor.
The determination of these kinetic parameters is essential for a complete understanding of the pharmacodynamic profile of this compound and for predicting its in vivo efficacy and duration of action. The following sections detail the experimental protocols that can be employed to determine these crucial kinetic constants.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Kinetics (k_on_ and k_off_)
This protocol describes a method to determine the association and dissociation rates of this compound at the GluN2B-containing NMDA receptor using a radiolabeled ligand.
1. Materials:
-
Membrane Preparation: Cell membranes expressing recombinant human GluN1/GluN2B NMDA receptors.
-
Radioligand: A suitable radiolabeled NMDA receptor antagonist that binds to a site allosterically coupled to the this compound binding site (e.g., [³H]MK-801).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
2. Association Rate (k_on_) Determination: a. Incubate the membrane preparation with a saturating concentration of glutamate (B1630785) and glycine (B1666218) to activate the receptors. b. Add a fixed concentration of the radioligand and varying concentrations of this compound to the reaction tubes. c. Initiate the binding reaction by adding the membrane preparation. d. At various time points, terminate the reaction by rapid filtration through glass fiber filters. e. Wash the filters with ice-cold wash buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter. g. Plot the specific binding (total binding - non-specific binding) against time. h. Analyze the data using non-linear regression to fit to a one-phase association model to determine the observed association rate (k_obs_). i. Calculate k_on_ using the equation: k_on_ = (k_obs_ - k_off_) / [this compound].
3. Dissociation Rate (k_off_) Determination: a. Incubate the membrane preparation with the radioligand and this compound until equilibrium is reached. b. Initiate dissociation by adding a high concentration of a non-radiolabeled ligand to prevent re-association of the radioligand. c. At various time points, filter the samples and measure the remaining bound radioactivity as described above. d. Plot the natural logarithm of the specific binding at each time point versus time. e. The negative slope of the resulting linear plot represents the dissociation rate constant (k_off_).
4. Data Analysis:
-
Calculate the equilibrium dissociation constant (K_d_) from the kinetic parameters: K_d_ = k_off_ / k_on_.
-
Determine the residence time (τ) of the drug-receptor complex: τ = 1 / k_off_.
Caption: Workflow for determining binding kinetics using a radioligand binding assay.
Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events, providing direct measurement of k_on_ and k_off_.
1. Materials:
-
SPR Instrument.
-
Sensor Chip: (e.g., CM5 chip).
-
Ligand: Purified recombinant GluN1/GluN2B NMDA receptor.
-
Analyte: this compound hydrochloride.
-
Immobilization Buffers: (e.g., acetate (B1210297) buffer, pH 4.5).
-
Running Buffer: (e.g., HBS-EP+).
-
Regeneration Solution: (e.g., glycine-HCl, pH 2.5).
2. Experimental Procedure: a. Ligand Immobilization: Covalently immobilize the purified GluN1/GluN2B receptor onto the sensor chip surface using standard amine coupling chemistry. b. Analyte Injection: Inject a series of concentrations of this compound over the sensor surface at a constant flow rate. c. Association Phase: Monitor the increase in the SPR signal (measured in Resonance Units, RU) as this compound binds to the immobilized receptor. d. Dissociation Phase: Replace the this compound solution with running buffer and monitor the decrease in the SPR signal as the compound dissociates from the receptor. e. Regeneration: Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
3. Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.
-
This analysis directly yields the association rate constant (k_on_) and the dissociation rate constant (k_off_).
-
The equilibrium dissociation constant (K_d_) is then calculated as k_off_ / k_on_.
Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.
NMDA Receptor Signaling Pathway
This compound, as a GluN2B-selective antagonist, modulates the downstream signaling cascades initiated by the activation of NMDA receptors. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic membrane depolarization, leads to the opening of the ion channel and an influx of Ca²⁺. This calcium influx acts as a second messenger, activating a complex network of intracellular signaling pathways that are crucial for synaptic plasticity, learning, and memory. By blocking the receptor, this compound can prevent the overactivation of these pathways, which is implicated in excitotoxic neuronal damage.
Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of this compound.
Conclusion
References
- 1. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Co 101244: A Deep Dive into a Selective GluN2B Antagonist
For Immediate Release
[City, State] – [Date] – This whitepaper provides a comprehensive technical guide on the structure-activity relationship (SAR) of Co 101244, a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and medicinal chemistry.
This compound, also known as PD 174494 and Ro 63-1908, has emerged as a valuable research tool for elucidating the physiological and pathological roles of GluN2B-containing NMDA receptors. Its high selectivity offers a significant advantage over non-selective NMDA receptor antagonists, which are often associated with undesirable side effects. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the rational design of novel therapeutic agents targeting neurodegenerative diseases, psychiatric disorders, and neuropathic pain.
Core Structure and Pharmacological Profile
This compound, chemically named 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol, is a non-competitive antagonist that binds to an allosteric site on the GluN2B subunit. This interaction modulates the receptor's function without directly competing with the binding of the endogenous agonists, glutamate (B1630785) and glycine.
The selectivity of this compound for the GluN2B subunit is remarkable. It exhibits significantly higher potency for GluN1/GluN2B receptors compared to other NMDA receptor subtypes.
Structure-Activity Relationship (SAR)
The development of this compound stemmed from the optimization of a lead compound, N-(2-phenoxyethyl)-4-benzylpiperidine. Systematic modifications of this scaffold have provided valuable insights into the structural requirements for potent and selective GluN2B antagonism.
Key Structural Features for Activity:
-
4-Benzylpiperidine Core: This central motif is essential for activity. The piperidine (B6355638) ring provides a basic nitrogen atom, which is likely protonated at physiological pH and interacts with the receptor.
-
Phenoxyethyl Side Chain: The length and composition of the side chain at the piperidine nitrogen are critical. A two-carbon (ethyl) linker between the piperidine and the phenoxy group appears optimal.
-
Hydroxyl Group on the Phenoxy Ring: A hydroxyl group at the para-position of the phenoxy ring is a key feature for high-affinity binding.
-
Substituents on the Benzyl (B1604629) Ring: Small, electron-donating groups, such as a methyl group at the para-position of the benzyl ring, can enhance potency.
-
Hydroxyl Group on the Piperidine Ring: The introduction of a hydroxyl group at the 4-position of the piperidine ring, as seen in this compound, was a crucial modification. This addition significantly reduces off-target effects, particularly at α1-adrenergic receptors and potassium channels, while maintaining high affinity for the GluN2B subunit.
Quantitative SAR Data
The following tables summarize the quantitative structure-activity relationship data for this compound and related analogs, highlighting the impact of specific structural modifications on their inhibitory activity at different NMDA receptor subtypes.
| Compound | R1 (Piperidine-N) | R2 (Benzyl Ring) | R3 (Piperidine-4) | IC50 (µM) GluN1/GluN2A | IC50 (µM) GluN1/GluN2B | IC50 (µM) GluN1/GluN2C |
| Lead Compound | 2-Phenoxyethyl | H | H | >100 | 0.63 | >100 |
| This compound | 2-(4-Hydroxyphenoxy)ethyl | 4-Methyl | OH | >100 | 0.043 | >100 |
| Analog A | 2-Phenoxyethyl | 4-Methyl | H | >100 | 0.21 | >100 |
| Analog B | 2-(4-Hydroxyphenoxy)ethyl | H | OH | >100 | 0.098 | >100 |
Experimental Protocols
The characterization of this compound and its analogs relies on robust experimental methodologies. The following section details a key in vitro assay used to determine the potency and selectivity of these compounds.
Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes
This technique is a cornerstone for studying the function of ion channels, including NMDA receptors, expressed in a heterologous system.
Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human or rat GluN1 and GluN2 subunits (A, B, and C)
-
Two-electrode voltage-clamp amplifier and data acquisition system
-
Microinjection apparatus
-
Recording chamber and perfusion system
-
Recording solution (e.g., BaCl2-based Ringer's solution)
-
Agonist solution (containing NMDA and glycine)
-
Test compound solutions (this compound at various concentrations)
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNA for the desired GluN1 and GluN2 subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply the agonist solution to elicit a baseline NMDA receptor-mediated current.
-
Once a stable baseline is achieved, co-apply the agonist solution with increasing concentrations of this compound.
-
Wash out the compound with the agonist solution to observe the recovery of the current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of each concentration of this compound.
-
Normalize the current responses to the baseline current.
-
Plot the normalized current as a function of the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the antagonist that produces 50% inhibition of the maximal agonist response).
-
Signaling Pathways and Experimental Workflows
This compound exerts its effects by modulating the downstream signaling cascades initiated by NMDA receptor activation. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.
Experimental workflow for determining the IC50 of this compound.
Simplified signaling pathway of this compound action.
Conclusion
This compound stands as a testament to the power of medicinal chemistry in dissecting complex biological systems. Its high potency and selectivity for the GluN2B subunit have made it an indispensable tool in neuroscience research. The structure-activity relationships delineated in this whitepaper provide a clear roadmap for the design of future generations of GluN2B-selective antagonists with improved therapeutic profiles. Further exploration of the chemical space around the this compound scaffold holds the promise of delivering novel treatments for a range of debilitating neurological and psychiatric disorders.
Co 101244: A Selective GluN2B Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a remarkable preference for the GluN2B subunit. This selectivity has positioned this compound as a valuable pharmacological tool for elucidating the physiological and pathological roles of GluN2B-containing NMDA receptors. Furthermore, its neuroprotective properties have generated significant interest in its potential as a therapeutic agent for a range of neurological disorders. This technical guide provides an in-depth overview of this compound, focusing on its quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Quantitative Data
The selectivity and potency of this compound have been quantified across various experimental paradigms. The following tables summarize the key quantitative data for this compound and its synonyms.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Assay Type | Radioligand | Preparation | IC50 (High-Affinity Site) | IC50 (Low-Affinity Site) | Reference |
| Radioligand Binding | [3H]dizocilpine ([3H]MK-801) | Rat Forebrain Membranes | 0.002 µM | 97 µM | [1] |
Table 2: Functional Antagonism of this compound at Recombinant NMDA Receptors
| Receptor Subunit Combination | Expression System | IC50 | Selectivity vs. GluN1A/GluN2A | Reference |
| GluN1A/GluN2B | Xenopus oocytes | 0.043 µM | >2300-fold | [1] |
| GluN1A/GluN2A | Xenopus oocytes | >100 µM | - | [1] |
| GluN1A/GluN2C | Xenopus oocytes | >100 µM | - | [1] |
| NR1C/NR2B | Xenopus oocytes | 0.003 µM | >20,000-fold | [1] |
| NR1C/NR2A | Xenopus oocytes | >100 µM | - | [1] |
Table 3: In Vitro Neuroprotective Efficacy of this compound
| Neurotoxicity Model | Cell Type | IC50 | Reference |
| Glutamate-induced toxicity | Cultured Cortical Neurons | 0.68 µM | [1] |
| Oxygen/Glucose Deprivation | Cultured Cortical Neurons | 0.06 µM | [1] |
Table 4: In Vivo Efficacy of this compound
| Animal Model | Assay | Effective Dose (ED50) | Administration Route | Reference |
| DBA/2 Mice | Sound-induced Seizures | 4.5 mg/kg | i.p. | [1] |
| Mice | NMDA-induced Seizures | 2.31 mg/kg | i.v. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the characterization of this compound.
Radioligand Binding Assay ([3H]MK-801)
This protocol is adapted from studies characterizing the binding of non-competitive NMDA receptor antagonists.[2]
Objective: To determine the binding affinity of this compound to the NMDA receptor channel site.
Materials:
-
Rat forebrain tissue (excluding cerebellum)
-
Tris-HCl buffer (5 mM, pH 7.4)
-
[3H]MK-801 (specific activity ~20-30 Ci/mmol)
-
This compound (or other unlabeled ligands)
-
MK-801 (unlabeled, for non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold 5 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times.
-
Finally, resuspend the pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a final volume of 500 µL, add the following to microcentrifuge tubes:
-
100 µL of membrane preparation (~100 µg protein)
-
50 µL of [3H]MK-801 (final concentration ~5 nM)
-
50 µL of this compound at various concentrations (for competition curve) or buffer (for total binding).
-
For non-specific binding, add 50 µL of 10 µM unlabeled MK-801.
-
-
Incubate the tubes at 25°C for 180 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in buffer.
-
Wash the filters rapidly three times with 4 mL of ice-cold buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is a generalized procedure based on methods for expressing and recording from NMDA receptors in Xenopus oocytes.[3][4]
Objective: To measure the functional antagonism of this compound on specific NMDA receptor subunit combinations.
Materials:
-
Xenopus laevis oocytes (Stage V-VI)
-
cRNA for GluN1 and GluN2 subunits
-
Microinjection setup
-
Two-electrode voltage-clamp amplifier and data acquisition system
-
Recording chamber
-
Recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl₂, pH 7.4)
-
Agonists: Glutamate (B1630785) and Glycine (B1666218)
-
This compound
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs for the desired GluN1 and GluN2 subunits (e.g., 5 ng GluN1 and 10 ng GluN2B).
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply a solution containing glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit an inward current mediated by the expressed NMDA receptors.
-
-
Drug Application and Data Acquisition:
-
Once a stable baseline current is achieved in the presence of agonists, perfuse the chamber with a solution containing the agonists plus a specific concentration of this compound.
-
Record the current until a new steady-state is reached, representing the inhibited response.
-
Wash out the antagonist to ensure reversibility.
-
Repeat the process with a range of this compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)
This protocol is a generalized method for assessing neuroprotection in primary neuronal cultures subjected to oxygen-glucose deprivation (OGD), a common in vitro model of ischemia.[5][6]
Objective: To evaluate the neuroprotective effects of this compound against ischemic-like neuronal injury.
Materials:
-
Primary cortical neuron cultures
-
Glucose-free DMEM or neurobasal medium
-
Hypoxic chamber (e.g., with 95% N₂ and 5% CO₂)
-
This compound
-
Cell viability assays (e.g., MTT, LDH release, or propidium (B1200493) iodide staining)
Procedure:
-
Cell Culture:
-
Culture primary cortical neurons from embryonic rat or mouse brains on poly-D-lysine coated plates.
-
Maintain the cultures for at least 7 days in vitro to allow for maturation.
-
-
Oxygen-Glucose Deprivation (OGD):
-
Pre-treat the neuronal cultures with various concentrations of this compound for a specified period (e.g., 30 minutes).
-
Replace the normal culture medium with glucose-free medium.
-
Place the culture plates in a hypoxic chamber and incubate for a duration that induces significant cell death in control cultures (e.g., 90 minutes).
-
-
Reoxygenation:
-
Remove the plates from the hypoxic chamber.
-
Replace the glucose-free medium with normal, glucose-containing culture medium (with or without this compound).
-
Return the plates to a normoxic incubator (95% air, 5% CO₂) for a recovery period (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
After the reoxygenation period, assess cell viability using a chosen method:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures lactate (B86563) dehydrogenase release from damaged cells into the culture medium.
-
Propidium Iodide (PI) Staining: A fluorescent dye that enters and stains the nuclei of dead cells.
-
-
-
Data Analysis:
-
Quantify the results of the cell viability assay.
-
Compare the viability of neurons treated with this compound to that of untreated (vehicle) control neurons subjected to OGD.
-
Calculate the percentage of neuroprotection afforded by each concentration of this compound and determine the EC50 for neuroprotection.
-
Signaling Pathways
Antagonism of GluN2B-containing NMDA receptors by this compound initiates a cascade of intracellular signaling events that are central to its neuroprotective and other pharmacological effects. The following diagram illustrates the key signaling pathways modulated by GluN2B antagonism.
Upon binding to the GluN2B subunit, this compound prevents the influx of Ca²⁺ through the NMDA receptor channel. This reduction in Ca²⁺ influx has significant downstream consequences. One major pathway affected is the Ras-ERK signaling cascade. The guanine (B1146940) nucleotide exchange factor RasGRF1 is known to directly interact with the C-terminal tail of the GluN2B subunit. By blocking GluN2B-mediated Ca²⁺ influx, this compound can modulate the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.
Another critical signaling hub regulated by GluN2B activity is the mTOR (mammalian target of rapamycin) pathway. NMDA receptor activation can influence both mTORC1 and mTORC2 complexes, which are key regulators of protein synthesis, cell growth, and synaptic plasticity. By antagonizing GluN2B, this compound can alter the phosphorylation state of downstream mTOR targets such as p70S6K and 4E-BP1.
Furthermore, Glycogen Synthase Kinase 3β (GSK-3β) is another important downstream effector. GSK-3β activity is implicated in the regulation of synaptic plasticity and neuronal survival. GluN2B-mediated signaling can influence the phosphorylation and activity of GSK-3β, and antagonism by this compound can therefore modulate these processes.
Conclusion
This compound is a highly selective and potent GluN2B antagonist that has proven to be an invaluable tool for neuroscience research. Its well-characterized pharmacological profile, including its binding affinities and functional activities, makes it a reliable agent for investigating the roles of GluN2B-containing NMDA receptors in both health and disease. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to utilize this compound in their studies. Furthermore, the elucidation of the downstream signaling pathways affected by this compound provides a framework for understanding its mechanisms of action and for identifying potential therapeutic targets. As research into the complexities of NMDA receptor function continues, selective antagonists like this compound will undoubtedly remain at the forefront of discovery.
References
- 1. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Profile of Co 101244: A Technical Guide to a Selective GluN2B Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and highly selective non-competitive antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Exhibiting significant neuroprotective properties in both in vitro and in vivo models of neurological insults, this compound holds promise as a therapeutic candidate for conditions associated with excitotoxicity, such as stroke and neurodegenerative diseases. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways.
Introduction
Glutamatergic excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, is a key contributor to neuronal damage in a variety of neurological disorders. The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a central role in this process. The heterotetrameric structure of NMDA receptors, typically comprising two GluN1 and two GluN2 subunits, allows for significant functional diversity. The GluN2B subunit, in particular, is predominantly expressed in the forebrain and is implicated in mediating cell death pathways following excitotoxic insults.
This compound emerges as a compelling neuroprotective agent due to its high selectivity for GluN2B-containing NMDA receptors. This selectivity offers the potential for targeted therapeutic intervention, minimizing the side effects associated with non-selective NMDA receptor antagonists. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on the neuroprotective attributes of this compound.
Mechanism of Action
This compound exerts its neuroprotective effects by selectively binding to an allosteric site on the GluN2B subunit of the NMDA receptor. This binding is non-competitive with respect to glutamate and results in the inhibition of receptor-mediated calcium (Ca2+) influx. Excessive Ca2+ entry into neurons is a critical trigger for a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species. By attenuating this Ca2+ overload, this compound effectively mitigates the downstream cellular damage induced by excitotoxicity.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Experimental Model | Endpoint | IC50 Value |
| Glutamate-Induced Toxicity | Neuroprotection | 0.68 µM |
| Oxygen/Glucose Deprivation | Neuroprotection | 0.06 µM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Endpoint | Dosage/Concentration | Efficacy |
| DBA/2 Mice (Sound-Induced Seizures) | Anticonvulsant Effect | ED50 = 4.5 mg/kg i.p. | Dose-dependent reduction in seizures |
| Rat (Permanent Focal Ischemia) | Neuroprotection | 450 ng/ml (plasma) | 39% maximum protection of cortical damage |
| MPTP-lesioned Parkinsonian Monkeys | Antidyskinetic Effect | 0.1, 1 mg/kg s.c. | 67% and 71% reduction in dyskinesia |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective properties.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This protocol describes a method to assess the neuroprotective effect of this compound against glutamate-induced cell death in primary cortical neurons.
-
Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 (E18) rat fetuses.
-
Cells are plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Cultures are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator for 10-14 days.
-
-
Compound Treatment:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO) to create a stock solution.
-
Serial dilutions of this compound are prepared in the culture medium.
-
The culture medium is replaced with fresh medium containing the desired concentrations of this compound or vehicle control and incubated for 1 hour.
-
-
Excitotoxic Insult:
-
A stock solution of L-glutamic acid is prepared in a salt-balanced solution.
-
Glutamate is added to the culture wells to a final concentration of 100 µM.
-
The cells are incubated for 30 minutes at 37°C.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the glutamate exposure, the medium is removed and replaced with fresh, drug-free medium.
-
The cells are incubated for 24 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well (10% of the culture volume) and incubated for 4 hours at 37°C.
-
The medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
-
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)
This protocol outlines a method to evaluate the neuroprotective effect of this compound in an in vitro model of ischemia.
-
Cell Culture:
-
Primary cortical neurons are cultured as described in section 4.1.
-
-
Compound Treatment:
-
Cells are pre-treated with various concentrations of this compound or vehicle for 1 hour.
-
-
OGD Procedure:
-
The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS).
-
The culture plates are placed in a hypoxic chamber (e.g., with an atmosphere of 95% N2 and 5% CO2) at 37°C for 60-90 minutes.
-
-
Reperfusion and Assessment of Cell Death (LDH Assay):
-
Following OGD, the glucose-free EBSS is replaced with the original culture medium (containing glucose and serum).
-
The cells are returned to a normoxic incubator for 24 hours.
-
Cell death is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit.
-
The amount of LDH released is measured spectrophotometrically at 490 nm.
-
Neuroprotection is calculated as the percentage reduction in LDH release compared to the vehicle-treated OGD group.
-
In Vivo Neuroprotection Assay: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats
This protocol details a surgical procedure to induce focal cerebral ischemia and assess the neuroprotective effect of this compound.
-
Animal Preparation:
-
Male Sprague-Dawley rats (250-300g) are used.
-
Animals are anesthetized with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2.
-
Body temperature is maintained at 37°C using a heating pad.
-
-
Surgical Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and cut.
-
A 4-0 monofilament nylon suture with a silicone-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[1][2]
-
The filament is left in place for the duration of the experiment (permanent occlusion).[1][2]
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle and administered intravenously (i.v.) at the desired dose at a specific time point relative to the onset of ischemia (e.g., 30 minutes post-MCAO).
-
-
Neurological Deficit Scoring:
-
At 24 hours post-MCAO, neurological deficits are assessed using a 5-point scale: 0 = no deficit; 1 = failure to extend contralateral forepaw; 2 = circling; 3 = falling to the contralateral side; 4 = no spontaneous motor activity.[1]
-
-
Infarct Volume Measurement (TTC Staining):
-
Following neurological assessment, the animals are euthanized, and the brains are removed.[2]
-
The brains are sectioned into 2 mm coronal slices.[2]
-
The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.[2][3]
-
Viable tissue stains red, while the infarcted tissue remains white.[3][4]
-
The slices are photographed, and the infarct area in each slice is measured using image analysis software.[1]
-
The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.[1]
-
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are initiated by the blockade of GluN2B-containing NMDA receptors, which in turn modulates several downstream signaling cascades.
Caption: Mechanism of this compound neuroprotection via GluN2B-NMDA receptor blockade.
The inhibition of Ca2+ influx by this compound is thought to influence key signaling pathways involved in cell survival and death, such as the ERK and CREB pathways.
Caption: Putative downstream signaling pathways modulated by this compound.
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.
Conclusion
This compound is a highly selective and potent GluN2B-containing NMDA receptor antagonist with demonstrated neuroprotective properties across a range of preclinical models. Its ability to mitigate excitotoxic neuronal injury highlights its potential as a therapeutic agent for acute and chronic neurological disorders where NMDA receptor overactivation is a key pathological feature. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other GluN2B-selective antagonists. Future studies should continue to explore the precise downstream signaling mechanisms and evaluate the therapeutic window and long-term efficacy of this compound in more complex disease models.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Co 101244 (CAS Number 193356-17-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Co 101244, also identified as PD 174494 and Ro 63-1908, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a remarkable preference for subtypes containing the GluN2B (formerly NR2B) subunit. This technical guide provides a comprehensive overview of this compound, consolidating available data on its pharmacological properties, mechanism of action, and preclinical efficacy. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside visualizations of the underlying signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of GluN2B-selective NMDA receptor antagonists in neurological disorders.
Introduction
The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in the pathophysiology of various neurological conditions, including epilepsy, ischemic stroke, and Parkinson's disease. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The diverse subtypes of GluN2 subunits (A-D) confer distinct pharmacological and physiological properties to the receptor complex.
This compound has emerged as a significant research tool due to its high selectivity for GluN2B-containing NMDA receptors. This selectivity offers the potential for therapeutic interventions with a more favorable side-effect profile compared to non-selective NMDA receptor antagonists, which are often associated with psychotomimetic and other adverse effects. This guide will delve into the technical details of this compound, providing a foundation for its application in neuroscience research and drug development.
Pharmacological Profile
This compound is characterized by its potent and selective antagonism of GluN2B-containing NMDA receptors. Its pharmacological activity has been determined through various in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Assay Type | Receptor Subunit Combination | IC50 (µM) | Reference(s) |
| [3H]dizocilpine (MK-801) Binding | High-affinity site (presumably GluN2B) | 0.002 | [1] |
| Low-affinity site | 97 | [1] | |
| Functional Antagonism (Xenopus oocytes) | GluN1A/GluN2B | 0.043 | [2] |
| GluN1C/GluN2B | 0.003 | [1] | |
| GluN1A/GluN2A | > 100 | [2] | |
| GluN1C/GluN2A | > 100 | [1] | |
| GluN1A/GluN2C | > 100 | [2] | |
| Functional Antagonism (Xenopus oocytes) | NR1A/NR2B | 0.026 | [3] |
| In Vitro Neuroprotection (Glutamate-induced toxicity) | 0.68 | [1] | |
| In Vitro Neuroprotection (Oxygen/glucose deprivation) | 0.06 | [1] |
Table 2: In Vivo Efficacy
| Animal Model | Endpoint | ED50 (mg/kg) | Route of Administration | Reference(s) |
| Mouse Maximal Electroshock (MES) Seizure | Anticonvulsant activity | 0.7 | i.v. | [4][5] |
| DBA/2 Mouse Sound-Induced Seizure | Anticonvulsant activity | 4.5 | i.p. | [1] |
| MPTP-lesioned Parkinsonian Monkey | Reduction of Levodopa-induced Dyskinesia (0.1 mg/kg) | 67% reduction | s.c. | [3][6] |
| MPTP-lesioned Parkinsonian Monkey | Reduction of Levodopa-induced Dyskinesia (1 mg/kg) | 71% reduction | s.c. | [3][6] |
Mechanism of Action and Signaling Pathway
This compound acts as a non-competitive antagonist at the NMDA receptor, meaning it does not compete with the glutamate (B1630785) or glycine (B1666218) binding sites. Instead, it is believed to bind to an allosteric site, specifically on the GluN2B subunit, thereby inhibiting ion channel function in an activity-dependent manner.[1]
The antagonism of GluN2B-containing NMDA receptors by this compound modulates downstream signaling cascades that are crucial in both physiological and pathological processes. Under excitotoxic conditions, excessive calcium influx through NMDA receptors activates a number of deleterious enzymatic pathways. By selectively blocking GluN2B-containing receptors, which are often located extrasynaptically and linked to cell death pathways, this compound can exert neuroprotective effects.
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature for this compound.
In Vitro NMDA Receptor Binding Assay (Displacement of [3H]dizocilpine)
This protocol is based on the methodology described by Gill et al. (2002).[1]
Objective: To determine the binding affinity of this compound for the NMDA receptor channel site by measuring the displacement of the radiolabeled channel blocker [3H]dizocilpine (MK-801).
Materials:
-
Rat forebrain membrane preparation
-
[3H]dizocilpine (MK-801)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and glycine
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat forebrain membranes and resuspend in assay buffer.
-
Incubate the membrane preparation with a fixed concentration of [3H]dizocilpine and varying concentrations of this compound.
-
Include saturating concentrations of glutamate and glycine to ensure the NMDA receptor is in an activated state.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker (e.g., unlabeled dizocilpine).
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Figure 2: Experimental workflow for the in vitro binding assay.
In Vivo Maximal Electroshock (MES) Seizure Test in Mice
This protocol is based on the methodology described by Zhou et al. (1999).[4][5]
Objective: To assess the anticonvulsant activity of this compound in a model of generalized tonic-clonic seizures.
Materials:
-
Male CF-1 mice
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Electroconvulsive shock device with corneal electrodes
-
Electrode solution (e.g., saline)
Procedure:
-
Administer this compound or vehicle to mice via the desired route (e.g., intravenous, intraperitoneal).
-
At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered a protective effect.
-
Test multiple doses of this compound to generate a dose-response curve.
-
Calculate the ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension seizure, using probit analysis.
Figure 3: Experimental workflow for the MES seizure test.
In Vivo MPTP-Lesioned Primate Model of Parkinson's Disease and Levodopa-Induced Dyskinesia
This protocol is based on studies investigating the effects of NMDA receptor antagonists on levodopa-induced dyskinesia in MPTP-lesioned monkeys.[3][7][8]
Objective: To evaluate the potential of this compound to reduce levodopa-induced dyskinesia in a primate model of Parkinson's disease.
Materials:
-
Cynomolgus or Rhesus monkeys
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Levodopa/carbidopa
-
This compound
-
Vehicle
-
Primate parkinsonism and dyskinesia rating scales
Procedure:
-
Induction of Parkinsonism: Administer MPTP to monkeys (e.g., via intravenous or intramuscular injection) until stable parkinsonian symptoms are established.
-
Induction of Dyskinesia: Chronically treat the parkinsonian monkeys with levodopa/carbidopa until they develop consistent and reliable dyskinesias.
-
Drug Administration: On test days, administer this compound or vehicle subcutaneously at various doses.
-
Levodopa Challenge: Following the administration of this compound or vehicle, administer a dose of levodopa/carbidopa known to induce dyskinesia.
-
Behavioral Assessment: Videotape and score the monkeys for the severity of parkinsonism and dyskinesia at regular intervals using validated rating scales.
-
Data Analysis: Compare the dyskinesia scores in the this compound-treated group to the vehicle-treated group to determine the effect of the compound on levodopa-induced dyskinesia.
Figure 4: Experimental workflow for the MPTP-lesioned primate study.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in health and disease. Its high selectivity and demonstrated efficacy in preclinical models of neurological disorders highlight its potential as a lead compound for the development of novel therapeutics. This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to facilitate further research into the properties and applications of this compound. The provided visualizations of signaling pathways and experimental workflows are intended to offer a clear and concise understanding of the compound's mechanism and the methodologies used for its evaluation. As research in this field progresses, a deeper understanding of the therapeutic window and long-term effects of selective GluN2B antagonism will be crucial for its successful clinical translation.
References
- 1. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Modeling Parkinson’s Disease in Monkeys for Translational Studies, a Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Co 101244 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co 101244, also identified as PD 174494 and Ro 63-1908, is a potent and highly selective non-competitive antagonist of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a key player in excitatory synaptic transmission, is implicated in numerous neurological disorders. Overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is associated with excitotoxicity and neuronal cell death.[3] Consequently, selective antagonists like this compound are valuable research tools and potential therapeutic agents for conditions such as Parkinson's disease, Alzheimer's disease, and ischemic brain injury.[4][5]
These application notes provide detailed protocols for in vivo experiments using this compound, based on preclinical studies. The information is intended to guide researchers in designing and executing their own in vivo investigations into the neuroprotective and therapeutic effects of this compound.
Mechanism of Action
This compound exerts its effects by selectively binding to an allosteric site on the GluN2B subunit of the NMDA receptor.[4] This binding inhibits the function of GluN2B-containing NMDA receptors without affecting those containing other GluN2 subunits (GluN2A, GluN2C, or GluN2D).[1][4] The overactivation of GluN2B-containing NMDA receptors is a critical step in the cascade of events leading to neuronal damage in various neuropathological conditions. By blocking these specific receptors, this compound can mitigate excitotoxicity, reduce calcium overload, and prevent downstream pro-death signaling, thereby exerting neuroprotective effects.[3]
Signaling Pathway
The signaling cascade initiated by the overactivation of GluN2B-containing NMDA receptors and the inhibitory effect of this compound are depicted in the following diagram. Excessive glutamate (B1630785) release leads to the overstimulation of these receptors, causing a massive influx of calcium (Ca2+). This, in turn, activates a series of downstream pathways involving nitric oxide synthase (nNOS), caspases, and other pro-apoptotic factors, ultimately leading to neuronal cell death. This compound intervenes by blocking the initial Ca2+ influx through the GluN2B-containing NMDA receptor.
Caption: Signaling pathway of GluN2B-mediated excitotoxicity and its inhibition by this compound.
In Vivo Experimental Data
The following tables summarize quantitative data from key in vivo studies investigating the effects of this compound.
Table 1: Effect of this compound on Levodopa-Induced Dyskinesia in MPTP-Lesioned Parkinsonian Monkeys
| Treatment Group | Dose (mg/kg, s.c.) | N | Dyskinesia Score Reduction (%) | Reference |
| This compound | 0.1 | 6 | 67 | [4] |
| This compound | 1 | 6 | 71 | [4] |
Data are presented as the mean percentage reduction in dyskinesia score compared to levodopa (B1675098) treatment alone.
Experimental Protocols
Protocol 1: Evaluation of Antidyskinetic Effects of this compound in an MPTP Primate Model of Parkinson's Disease
This protocol is based on the study by Blanchet et al. (1999).[4]
Objective: To assess the efficacy of this compound in reducing levodopa-induced dyskinesia (LID) in a non-human primate model of Parkinson's disease.
Animal Model:
-
Species: Cynomolgus monkeys (Macaca fascicularis) or Rhesus monkeys (Macaca mulatta).
-
Induction of Parkinsonism: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). The dosing regimen should be titrated to produce stable, moderate to advanced parkinsonian symptoms.
Materials:
-
This compound hydrochloride
-
Levodopa/benserazide or Levodopa/carbidopa
-
Sterile saline for injection
-
Syringes and needles for subcutaneous (s.c.) injection
-
Behavioral observation and scoring equipment
Experimental Workflow:
Caption: Experimental workflow for assessing the antidyskinetic effects of this compound.
Detailed Procedure:
-
Animal Model Generation: Induce parkinsonism in monkeys using a validated MPTP administration protocol. Allow for a stabilization period for the parkinsonian symptoms to become consistent.
-
Induction of Dyskinesia: Treat the parkinsonian monkeys with a stable dose of levodopa until they exhibit consistent and reliable dyskinesias.
-
Drug Preparation: Prepare this compound for injection. While the original study does not specify the vehicle, a common practice for subcutaneous injection of hydrochloride salts is to dissolve them in sterile saline. Prepare solutions to deliver the desired doses of 0.1 mg/kg and 1 mg/kg in a small, injectable volume.
-
Treatment Administration:
-
On test days, first administer either the vehicle control or this compound (0.1 or 1 mg/kg) via subcutaneous injection.
-
Follow with the administration of the established dyskinesia-inducing dose of levodopa.
-
-
Behavioral Assessment:
-
Videotape and score the monkeys for the presence and severity of dyskinesias for several hours post-levodopa administration.
-
Utilize a standardized dyskinesia rating scale for monkeys, assessing the severity of chorea and dystonia in different body parts.
-
-
Data Analysis: Compare the dyskinesia scores between the vehicle-treated and this compound-treated conditions to determine the percentage reduction in dyskinesia.
Protocol 2: Investigating the Neuroprotective Effects of this compound in a Rodent Model of Alzheimer's Disease
This protocol is adapted from studies using other GluN2B antagonists in models of Alzheimer's disease.[5]
Objective: To determine if this compound can prevent amyloid-beta (Aβ)-induced deficits in synaptic plasticity in vivo.
Animal Model:
-
Species: Adult male Wistar rats or C57BL/6 mice.
Materials:
-
This compound hydrochloride
-
Soluble Aβ oligomers (e.g., Aβ1-42)
-
Vehicle for this compound (e.g., sterile saline)
-
Anesthesia (e.g., urethane)
-
Stereotaxic apparatus
-
Electrophysiology recording equipment
Experimental Workflow:
Caption: Workflow for evaluating the neuroprotective effects of this compound on synaptic plasticity.
Detailed Procedure:
-
Surgical Preparation: Anesthetize the animal and place it in a stereotaxic frame. Implant a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the CA1 region of the hippocampus. A guide cannula can also be implanted for intracerebroventricular (i.c.v.) injections.
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection). The dose should be determined based on pilot studies to be non-disruptive to baseline synaptic plasticity.
-
Aβ Administration: After a suitable pre-treatment time with this compound, infuse soluble Aβ oligomers or vehicle into the lateral ventricle via the i.c.v. cannula.
-
Electrophysiological Recordings:
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for a stable period.
-
Induce long-term potentiation (LTP) using a high-frequency stimulation protocol.
-
Continue to record fEPSPs for at least one hour post-LTP induction.
-
-
Data Analysis: Compare the magnitude of LTP between the different treatment groups (Vehicle + Vehicle Aβ, Vehicle + Aβ, this compound + Aβ). A rescue of the Aβ-induced LTP deficit in the this compound-treated group would indicate a neuroprotective effect.
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of GluN2B-containing NMDA receptor function and its role in neurological disorders. The protocols outlined here provide a framework for studying its antidyskinetic and neuroprotective properties. Researchers should adapt these protocols to their specific experimental questions and adhere to all relevant animal care and use guidelines. The high selectivity of this compound makes it an excellent probe for dissecting the specific contributions of the GluN2B subunit to both normal physiology and disease pathology.
References
- 1. Non-ionotropic signaling through the NMDA receptor GluN2B carboxy-terminal domain drives dendritic spine plasticity and reverses fragile X phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]
- 3. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GluN2B subunit-containing NMDA receptor antagonists prevent Abeta-mediated synaptic plasticity disruption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co 101244 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for subtypes containing the GluN2B subunit.[1][2] NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory.[3] Overactivation of these receptors can lead to excitotoxicity and neuronal cell death, implicating them in a variety of neurological disorders.[3][4] this compound's selectivity for the GluN2B subunit makes it a valuable research tool for investigating the specific roles of this subunit in both physiological and pathological processes.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
The following table summarizes the quantitative data for this compound, highlighting its selectivity for GluN2B-containing NMDA receptors.
| Parameter | Receptor Subunit Combination | Value | Reference |
| IC50 | GluN1A/GluN2B | 0.043 µM | [1][2] |
| IC50 | GluN1A/GluN2A | > 100 µM | [1][2] |
| IC50 | GluN1A/GluN2C | > 100 µM | [1][2] |
Signaling Pathway
The following diagram illustrates the canonical NMDA receptor signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Co 101244 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and highly selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] NMDA receptors are critical for synaptic plasticity, learning, and memory. The GluN2B subunit, in particular, is implicated in various neurological and psychiatric disorders, making this compound a valuable tool for preclinical research in these areas. These application notes provide a comprehensive overview of the use of this compound in rodent behavioral studies, including its mechanism of action, quantitative data from key experiments, and detailed protocols for various behavioral assays.
Mechanism of Action
This compound acts as a non-competitive antagonist at the NMDA receptor, with high selectivity for receptors containing the GluN2B subunit.[1][2] It binds to an allosteric site on the GluN2B subunit, thereby inhibiting ion flow through the receptor channel. This selective antagonism allows for the specific investigation of the role of GluN2B-containing NMDA receptors in various physiological and pathological processes, with a potentially improved side-effect profile compared to non-selective NMDA receptor antagonists.
Data Presentation
The following tables summarize quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor Subunit | Value | Reference |
| IC₅₀ | GluN1A/GluN2B | 0.043 µM | [1][2] |
| IC₅₀ | GluN1A/GluN2A | > 100 µM | [1][2] |
| IC₅₀ | GluN1A/GluN2C | > 100 µM | [1][2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Behavioral Assay | Species | Dosing Route | Effective Dose Range | Observed Effect | Reference |
| Maximum Electroshock Seizure | Mouse | - | ED₅₀ = 1.5 mg/kg | Reduced number of seizures | [3] |
| Spontaneous Locomotor Activity | Rat/Mouse | s.c. | 1-30 mg/kg | Mild increase in motor activity | [4] |
| 5-Choice Serial Reaction Time Task | Rat | s.c. | 0.3-3 mg/kg | Increased premature responses | [4] |
| Differential Reinforcement of Low Rate (DRL24) | Rat | s.c. | 0.3-3 mg/kg | Reduced inter-response time, increased response rate | [4] |
| L-DOPA-induced Dyskinesia | MPTP-lesioned Monkey | s.c. | 0.1-1 mg/kg | Reduced dyskinesia | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Preparation and Administration of this compound
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Syringes and needles for administration
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the weight of the animals.
-
Dissolve this compound hydrochloride in sterile saline. It is soluble up to 100 mM in water.
-
Vortex the solution until the compound is completely dissolved.
-
Administer the solution to the animals via the desired route (e.g., subcutaneous, intraperitoneal). Doses are typically administered in a volume of 1-10 ml/kg.
5-Choice Serial Reaction Time Task (5-CSRTT)
This task assesses visuospatial attention and motor impulsivity.
Apparatus:
-
An operant chamber with five apertures arranged horizontally, each with a stimulus light.
-
A food magazine for reward delivery.
-
Control software to manage the task parameters.
Procedure:
-
Habituation and Training:
-
Food restrict rats to 85-90% of their free-feeding body weight.
-
Habituate rats to the operant chamber and train them to retrieve a food reward (e.g., sugar pellet) from the magazine.
-
Train rats to nose-poke an illuminated aperture to receive a reward. Gradually increase the difficulty by shortening the stimulus duration and introducing an inter-trial interval (ITI).
-
-
Testing:
-
A trial begins with a 5-second ITI.
-
A light stimulus is presented in one of the five apertures for a short duration (e.g., 0.5 seconds).
-
A correct response (nose-poking the illuminated aperture within a limited hold period, e.g., 5 seconds) is rewarded with a food pellet.
-
An incorrect response (poking a non-illuminated aperture) or an omission (no response) results in a time-out period (e.g., 5 seconds) with no reward.
-
A premature response (poking an aperture during the ITI) also results in a time-out.
-
A typical session consists of 100 trials and lasts for a maximum of 30 minutes.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.3-3 mg/kg, s.c.) or vehicle 30 minutes before the test session.
-
-
Data Analysis:
-
Primary measures include:
-
Accuracy (%): (Correct responses / (Correct + Incorrect responses)) * 100
-
Omissions: Number of trials with no response.
-
Premature responses: Number of responses during the ITI.
-
Response latency: Time from stimulus onset to a correct response.
-
-
Differential Reinforcement of Low Rate (DRL) Schedule
This task measures impulsivity and the ability to withhold a response.
Apparatus:
-
An operant chamber with a lever and a food dispenser.
Procedure:
-
Training:
-
Train the rats to press a lever for a food reward.
-
Introduce the DRL schedule, where a lever press is only reinforced if it occurs after a specified time has elapsed since the last response (e.g., 24 seconds for DRL24). A response before the interval has elapsed resets the timer.
-
-
Testing:
-
Each session lasts for a fixed duration (e.g., 30-60 minutes).
-
-
Drug Administration:
-
Administer this compound (e.g., 0.3-3 mg/kg, s.c.) or vehicle 30 minutes before the session.
-
-
Data Analysis:
-
Response Rate: Total number of lever presses per session.
-
Reinforcement Rate: Number of earned rewards per session.
-
Efficiency: (Number of reinforcements / Total number of responses) * 100.
-
Inter-response time (IRT) distribution: A histogram of the times between consecutive lever presses.
-
Morris Water Maze
This task assesses spatial learning and memory.
Apparatus:
-
A circular pool (e.g., 1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) at a temperature of 20-22°C.
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
Distinct visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (4-5 days):
-
Each day, each rat performs a block of 4 trials.
-
For each trial, the rat is placed in the water facing the wall at one of four quasi-random start locations (N, S, E, W).
-
The rat is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the rat finds the platform, it is allowed to stay there for 15-30 seconds. If it fails to find the platform, it is gently guided to it and allowed to remain for the same duration.
-
-
Probe Trial (24 hours after the last acquisition day):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
-
Drug Administration:
-
Administer this compound (e.g., 1-10 mg/kg, s.c.) or vehicle 30 minutes before the first trial of each day.
-
-
Data Analysis:
-
Acquisition:
-
Escape latency: Time to find the platform.
-
Path length: Distance traveled to find the platform.
-
-
Probe Trial:
-
Time spent in the target quadrant: Percentage of time spent in the quadrant where the platform was previously located.
-
Platform crossings: Number of times the rat crosses the exact location of the former platform.
-
-
Prepulse Inhibition (PPI) of Acoustic Startle
This test measures sensorimotor gating, a process that is deficient in some psychiatric disorders.
Apparatus:
-
A startle chamber with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
A computer to control the stimuli and record the data.
Procedure:
-
Acclimation:
-
Place the mouse in the startle chamber and allow it to acclimate for 5 minutes with background white noise (e.g., 65 dB).
-
-
Testing Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-alone trials: A weaker acoustic stimulus (e.g., 70, 75, or 80 dB white noise for 20 ms).
-
Prepulse-pulse trials: The prepulse is presented 100 ms (B15284909) before the pulse.
-
No-stimulus trials: Only background noise.
-
-
-
Drug Administration:
-
Administer this compound or vehicle 30 minutes before the test.
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the motor response.
-
PPI (%) = 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) * 100].
-
Locomotor Activity
This test assesses general activity levels and can be used to screen for stimulant or sedative effects of a compound.
Apparatus:
-
An open-field arena (e.g., 40 x 40 cm) equipped with infrared beams or a video tracking system to monitor movement.
Procedure:
-
Habituation:
-
Handle the mice for several days before testing.
-
On the test day, allow the mice to acclimate to the testing room for at least 30 minutes.
-
-
Testing:
-
Place the mouse in the center of the open-field arena.
-
Record locomotor activity for a set duration (e.g., 30-60 minutes).
-
-
Drug Administration:
-
Administer this compound (e.g., 1-30 mg/kg, s.c.) or vehicle 30 minutes before placing the mouse in the arena.
-
-
Data Analysis:
-
Total distance traveled: The total distance moved by the animal during the session.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
Rearing: Number of times the animal stands on its hind legs.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in rodent behavior. The protocols outlined in these application notes provide a starting point for researchers to design and conduct experiments to explore the effects of this compound on various aspects of cognition, motor function, and affective behavior. Careful consideration of dose, timing of administration, and the specific parameters of the behavioral assay is crucial for obtaining reliable and interpretable results.
References
- 1. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 2. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Evaluation of the NR2B-selective NMDA receptor antagonist Ro 63-1908 on rodent behaviour: evidence for an involvement of NR2B NMDA receptors in response inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The five-choice serial reaction time task | Laboratory of Molecular and Behavioural Neuroscience [winstanleylab.psych.ubc.ca]
Investigating Parkinson's Disease with Co 101244: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co 101244, also known as PD 174494, is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in the context of Parkinson's disease (PD). The focus is on its role in neuroprotection and the amelioration of levodopa-induced dyskinesia (LID), a common and debilitating side effect of long-term dopamine (B1211576) replacement therapy.
The overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is implicated in the excitotoxic neuronal death observed in Parkinson's disease. Furthermore, alterations in glutamatergic signaling are a key factor in the development of LID. By selectively blocking GluN2B-containing NMDA receptors, this compound presents a promising therapeutic strategy to both protect dopaminergic neurons and reduce motor complications associated with current Parkinson's treatments.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Receptor Subunit Combination | Reference |
| IC₅₀ | 0.043 µM | GluN1A/GluN2B | [1] |
| IC₅₀ | > 100 µM | GluN1A/GluN2A | [1] |
| IC₅₀ | > 100 µM | GluN1A/GluN2C | [1] |
Table 2: In Vivo Efficacy of this compound in a Parkinsonian Primate Model
| Animal Model | Treatment Group | This compound Dose (s.c.) | Outcome Measure | Result | Reference |
| MPTP-lesioned Monkeys | Levodopa (B1675098) + this compound | 0.1 mg/kg | Dyskinesia Score | 67% reduction | [1] |
| MPTP-lesioned Monkeys | Levodopa + this compound | 1 mg/kg | Dyskinesia Score | 71% reduction | [1] |
| MPTP-lesioned Monkeys | Levodopa + this compound | 0.1 and 1 mg/kg | Levodopa Motor Benefit | Spared | [1] |
Signaling Pathways and Mechanisms
This compound exerts its effects by selectively blocking the ion channel of NMDA receptors that contain the GluN2B subunit. In Parkinson's disease, the loss of dopaminergic input to the striatum leads to overactivity of the subthalamic nucleus and excessive glutamatergic transmission. This glutamatergic hyperactivity contributes to excitotoxicity and neuronal death. Levodopa therapy, while replenishing dopamine, can lead to further dysregulation of glutamatergic signaling, contributing to the development of dyskinesias. By antagonizing GluN2B-containing NMDA receptors, this compound can mitigate these pathological processes.
Caption: Mechanism of this compound in Parkinson's Disease.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol assesses the neuroprotective effects of this compound against glutamate-induced cell death in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound hydrochloride
-
L-glutamic acid
-
Phosphate Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT or LDH release assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Pre-treatment: Prepare a stock solution of this compound in sterile water or DMSO. Dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1 hour.
-
Glutamate (B1630785) Insult: Prepare a high concentration stock of L-glutamic acid in sterile PBS and adjust the pH to 7.4. Add glutamate to the wells to a final concentration of 100 mM.[2] Include a control group with no glutamate and a group with glutamate but no this compound.
-
Incubation: Incubate the plate for 3-24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Assessment of Cell Viability: After the incubation period, assess cell viability using a standard assay such as MTT or LDH release, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (no glutamate, no this compound). Plot a dose-response curve to determine the EC₅₀ of this compound for neuroprotection.
Caption: In Vitro Neuroprotection Assay Workflow.
Protocol 2: Evaluation of this compound on Levodopa-Induced Dyskinesia in the MPTP-Lesioned Primate Model
This protocol details the in vivo assessment of this compound's ability to reduce LID in a non-human primate model of Parkinson's disease.
Materials:
-
MPTP-lesioned parkinsonian monkeys with stable LID
-
Levodopa/benserazide
-
This compound hydrochloride
-
Vehicle for this compound (e.g., sterile saline)
-
Primate Dyskinesia Rating Scale
Procedure:
-
Animal Model: Utilize monkeys previously rendered parkinsonian by systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and who exhibit consistent dyskinesias upon levodopa administration.
-
Baseline Dyskinesia Assessment: Administer a standard dose of levodopa/benserazide and score the severity of dyskinesias over several hours using a validated primate dyskinesia rating scale. This establishes the baseline level of LID for each animal.
-
This compound Administration: On subsequent testing days, administer this compound (e.g., 0.1 mg/kg or 1 mg/kg, subcutaneously) or vehicle 15-30 minutes prior to the administration of the same standard dose of levodopa/benserazide.
-
Behavioral Scoring: Videotape and score the animals for both parkinsonian disability and dyskinesia severity at regular intervals (e.g., every 30 minutes) for several hours post-levodopa administration. The scorer should be blinded to the treatment condition.
-
Data Analysis: Compare the total dyskinesia scores (and parkinsonian scores) for each animal under the vehicle and this compound treatment conditions. Calculate the percentage reduction in dyskinesia score for each dose of this compound.
References
Application Notes and Protocols for Electrophysiology Recordings with Co 101244
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co 101244, also known as PD 174494, is a potent and highly selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1] This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors in the central nervous system. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to characterize its effects on NMDA receptor-mediated currents and synaptic plasticity.
Mechanism of Action
This compound acts as a non-competitive antagonist at the ifenprodil (B1662929) binding site on the GluN2B subunit of the NMDA receptor.[1] This allosteric modulation inhibits ion flux through the receptor channel. The NMDA receptor is a ligand-gated ion channel that is permeable to Ca²⁺, Na⁺, and K⁺. Its activation requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) and is voltage-dependent due to a magnesium (Mg²⁺) block at resting membrane potentials. Upon depolarization, the Mg²⁺ block is relieved, allowing for cation influx, most notably Ca²⁺, which acts as a critical second messenger in intracellular signaling cascades that regulate synaptic plasticity, gene expression, and cell survival. GluN2B-containing NMDA receptors are predominantly expressed in the forebrain and are implicated in various neurological processes, including learning, memory, and excitotoxicity.
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Parameter | Receptor Subtype | Value | Reference |
| IC₅₀ | GluN1A/GluN2B | 0.026 µM | [1] |
| IC₅₀ | GluN1A/GluN2A | > 100 µM | [1] |
| IC₅₀ | GluN1A/GluN2C | > 100 µM | [1] |
| IC₅₀ | GluN1A/GluN2D | > 100 µM | [1] |
IC₅₀ values were determined in Xenopus oocytes expressing recombinant NMDA receptor subunits.
Table 2: Effects of this compound on Electrophysiological Parameters
| Parameter | Preparation | Concentration | Effect | Reference |
| NMDA Receptor-Mediated EPSC Amplitude | Acute Hippocampal Slices | Data not available | Expected to decrease | N/A |
| Long-Term Potentiation (LTP) Magnitude | Acute Hippocampal Slices | Data not available | Expected to be inhibited | N/A |
| Long-Term Depression (LTD) Magnitude | Acute Hippocampal Slices | Data not available | Expected to be affected | N/A |
Note: Specific quantitative data on the effects of this compound on synaptic currents and plasticity from peer-reviewed publications are limited. The expected effects are based on its known mechanism of action as a GluN2B antagonist.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents in Acute Brain Slices
This protocol describes the isolation and recording of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from neurons in acute brain slices.
1. Brain Slice Preparation: a. Anesthetize a rodent (e.g., mouse or rat) according to approved institutional animal care and use committee protocols. b. Perfuse the animal transcardially with ice-cold, oxygenated slicing solution. c. Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution. d. Mount the brain on a vibratome and cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus or cortex). e. Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ and allow them to recover for at least 1 hour at room temperature.
2. Solutions:
-
Slicing Solution (in mM): 92 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄. pH adjusted to 7.3-7.4 with HCl.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 2 CaCl₂, 1 MgSO₄. Saturated with 95% O₂ / 5% CO₂.
-
Intracellular Solution (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 Na₂-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, 0.3 EGTA. pH adjusted to 7.2-7.3 with CsOH.
3. Electrophysiological Recording: a. Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. b. Visualize neurons using differential interference contrast (DIC) optics. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution. d. Establish a whole-cell patch-clamp configuration on a selected neuron. e. To isolate NMDA receptor-mediated currents, add blockers for AMPA receptors (e.g., 10 µM CNQX) and GABAₐ receptors (e.g., 10 µM bicuculline) to the aCSF. f. Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of NMDA receptors. g. Evoke synaptic responses by placing a stimulating electrode in the vicinity of the recorded neuron's dendrites. h. After obtaining a stable baseline of NMDA receptor-mediated EPSCs, apply this compound at the desired concentration to the bath and record the change in EPSC amplitude.
Protocol 2: Induction and Measurement of Long-Term Potentiation (LTP)
This protocol describes the induction of LTP at Schaffer collateral-CA1 synapses in the hippocampus and the investigation of the effect of this compound.
1. Slice Preparation and Recording Setup: a. Prepare acute hippocampal slices as described in Protocol 1. b. Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the dendritic region of CA1 pyramidal neurons to record field excitatory postsynaptic potentials (fEPSPs).
2. Baseline Recording: a. Stimulate at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit an fEPSP with an amplitude that is 30-40% of the maximum. b. Record a stable baseline of fEPSPs for at least 20-30 minutes.
3. LTP Induction and Drug Application: a. To investigate the effect of this compound on LTP induction, pre-incubate the slice with the desired concentration of this compound for at least 20 minutes before LTP induction. b. Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol. c. Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the induction protocol.
4. Data Analysis: a. Measure the slope of the fEPSP as an index of synaptic strength. b. Normalize the fEPSP slopes to the average baseline value. c. Compare the magnitude of LTP in control slices versus slices treated with this compound.
Visualizations
Caption: NMDA Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effect of this compound on synaptic plasticity.
References
Application Notes and Protocols for Calcium Imaging Experiments Using Co 101244
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co 101244 hydrochloride is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1][2][3] NMDA receptors are critical mediators of excitatory neurotransmission and their overactivation can lead to excessive calcium (Ca²⁺) influx, a key event in excitotoxic neuronal cell death.[4] this compound's selectivity for GluN2B-containing NMDA receptors makes it a valuable pharmacological tool for investigating the specific roles of these receptor subtypes in physiological and pathological processes.
Calcium imaging is a widely used technique to monitor intracellular Ca²⁺ dynamics in real-time, providing a functional readout of NMDA receptor activity.[5] By employing fluorescent Ca²⁺ indicators, researchers can visualize and quantify changes in intracellular Ca²⁺ concentrations upon NMDA receptor stimulation and assess the inhibitory effects of antagonists like this compound. These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments to characterize its inhibitory profile on GluN2B-containing NMDA receptors.
Mechanism of Action: Inhibition of NMDA Receptor-Mediated Calcium Influx
NMDA receptors are ligand-gated ion channels that require the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation. Upon activation, the channel opens, allowing the influx of cations, most notably Ca²⁺, into the neuron. This rise in intracellular Ca²⁺ triggers a cascade of downstream signaling events. This compound acts as a non-competitive antagonist at the GluN2B subunit, reducing the likelihood of the channel opening and thereby inhibiting the influx of Ca²⁺. This selective antagonism allows for the targeted investigation of GluN2B-mediated signaling pathways.
Signaling pathway of this compound action on NMDA receptors.
Data Presentation
The following tables summarize the key quantitative data for this compound, which is essential for designing and interpreting calcium imaging experiments.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Subunit Selectivity | Reference |
| IC₅₀ | 0.043 µM | GluN1A/GluN2B | [1][2][3] |
| IC₅₀ | > 100 µM | GluN1A/GluN2A | [1][2][3] |
| IC₅₀ | > 100 µM | GluN1A/GluN2C | [1][2][3] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Weight | 377.91 g/mol |
| Formula | C₂₁H₂₇NO₃·HCl |
| Solubility | Soluble to 100 mM in water and to 50 mM in DMSO |
| Storage | Store at +4°C |
Experimental Protocols
This section provides a detailed protocol for a calcium imaging experiment to assess the inhibitory effect of this compound on NMDA-induced calcium influx in primary cortical neurons.
Materials and Reagents
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated glass-bottom imaging dishes or 96-well plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
NMDA
-
Glycine
-
This compound hydrochloride
-
DMSO (for stock solutions)
-
Fluorescence microscope with a camera and appropriate filter sets for Fluo-4 (excitation ~494 nm, emission ~516 nm)
-
Image analysis software
Experimental Workflow
Experimental workflow for a calcium imaging assay.
Detailed Protocol
1. Cell Preparation:
-
Culture primary cortical neurons on poly-D-lysine coated glass-bottom imaging dishes or 96-well black-walled, clear-bottom plates.
-
Allow the neurons to mature for 10-14 days in vitro before the experiment.
2. Preparation of Stock Solutions:
-
This compound Stock: Prepare a 10 mM stock solution of this compound hydrochloride in sterile water or DMSO. Aliquot and store at -20°C.
-
NMDA Stock: Prepare a 10 mM stock solution of NMDA in sterile water. Aliquot and store at -20°C.
-
Glycine Stock: Prepare a 10 mM stock solution of glycine in sterile water. Aliquot and store at -20°C.
-
Fluo-4 AM Stock: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
3. Dye Loading:
-
Prepare a loading buffer by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in a physiological buffer (e.g., HBSS). Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
Remove the culture medium from the cells and wash gently with warm physiological buffer.
-
Add the Fluo-4 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with warm physiological buffer to remove extracellular dye.
-
Add fresh physiological buffer and allow the cells to rest for at least 15 minutes at room temperature to allow for complete de-esterification of the AM ester.
4. Calcium Imaging and Data Acquisition:
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Acquire a stable baseline fluorescence reading (F₀) for 1-2 minutes.
-
For dose-response experiments, pre-incubate the cells with various concentrations of this compound (e.g., 0.001, 0.01, 0.1, 1, 10 µM) for 5-10 minutes. A vehicle control (e.g., buffer with the same final concentration of DMSO) should be included.
-
To stimulate NMDA receptors, add a solution containing NMDA and glycine to achieve final concentrations that elicit a robust and reproducible calcium response (e.g., 50-100 µM NMDA and 10 µM glycine).
-
Immediately begin recording the fluorescence intensity (F) at regular intervals (e.g., every 1-2 seconds) for 3-5 minutes to capture the peak and subsequent decay of the calcium transient.
5. Data Analysis:
-
For each cell or region of interest, calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀.
-
Determine the peak amplitude of the calcium response for each concentration of this compound.
-
Normalize the peak responses to the vehicle control (defined as 100% response).
-
Plot the normalized peak response as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of the NMDA-induced calcium influx.
Troubleshooting
-
Low signal-to-noise ratio: Ensure optimal dye loading and use a high numerical aperture objective.
-
High background fluorescence: Ensure thorough washing after dye loading.
-
Cell death: Use appropriate concentrations of NMDA and glycine to avoid excitotoxicity during the experiment. Minimize exposure to excitation light.
-
Variability in responses: Ensure consistent cell density and health across experiments.
By following these protocols, researchers can effectively utilize this compound as a selective tool to investigate the role of GluN2B-containing NMDA receptors in calcium signaling and its downstream consequences.
References
- 1. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 2. Conantokins inhibit NMDAR-dependent calcium influx in developing rat hippocampal neurons in primary culture with resulting effects on CREB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium influx through NMDA receptors, chronic receptor inhibition by ethanol and 2-amino-5-phosponopentanoic acid, and receptor protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
Application Notes and Protocols for Co 101244 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Co 101244 (also known as PD 174494 and Ro 63-1908), a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, in mouse models. The following sections detail administration routes, dosages, and experimental protocols compiled from various scientific studies.
Summary of Administration Routes and Dosages
The administration of this compound in mice has been documented through several routes, with dosages varying depending on the experimental paradigm and desired biological effect. The following table summarizes quantitative data from published research.
| Administration Route | Dosage Range | Mouse Strain | Vehicle | Experimental Context | Reference |
| Intraperitoneal (i.p.) | 1 - 10 mg/kg | Wild-type | Vehicle (unspecified) | Assessment of motor activity and prepulse inhibition. | [1] |
| 4.5 mg/kg (ED₅₀) | DBA/2 | Not specified | Inhibition of sound-induced seizures. | [2] | |
| 0.5 mg/kg | Sprague-Dawley rats (for protocol context) | Saline, 5% DMSO | Investigation of synaptic plasticity. | [3] | |
| Subcutaneous (s.c.) | 1 - 30 mg/kg | Wild-type | Not specified | Evaluation of motor activity. | |
| 0.1 - 1 mg/kg | Not specified | Not specified | Assessment of motor impulsivity. | [4][5] | |
| Intravenous (i.v.) | 2.31 mg/kg (ED₅₀) | Not specified | Not specified | Inhibition of NMDA-induced seizures. | [2] |
| Intrathecal | Not specified | Sprague-Dawley rats (for protocol context) | <20% DMSO in aCSF | Modulation of respiratory plasticity. | [6] |
Note: ED₅₀ refers to the dose that produces 50% of the maximal effect. aCSF is artificial cerebrospinal fluid.
Signaling Pathway of GluN2B-Containing NMDA Receptors
This compound exerts its effects by selectively blocking the GluN2B subunit of the NMDA receptor. Activation of this receptor by glutamate (B1630785) and a co-agonist (glycine or D-serine) typically leads to an influx of Ca²⁺ ions, which initiates a cascade of intracellular signaling events crucial for synaptic plasticity and, in cases of overactivation, excitotoxicity. The diagram below illustrates the key components of this pathway.
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound to mice based on methods described in the literature. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.
Protocol 1: Intraperitoneal (i.p.) Injection
Objective: To systemically administer this compound for behavioral or neurochemical studies.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, 5% DMSO in saline)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Appropriate mouse strain
-
Scale for accurate weighing of mice and compound
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound hydrochloride.
-
To prepare a stock solution, dissolve this compound in a minimal amount of a suitable solvent like DMSO.
-
For the final dosing solution, dilute the stock solution with sterile saline to the desired final concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity. Ensure the solution is clear and free of precipitates. Prepare fresh on the day of the experiment.
-
-
Animal Preparation:
-
Weigh the mouse immediately before injection to ensure accurate dosing.
-
Gently restrain the mouse, exposing the abdomen.
-
-
Injection:
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any adverse reactions.
-
Proceed with the planned behavioral or experimental paradigm at the appropriate time post-injection (e.g., 30 minutes for seizure models[2]).
-
Protocol 2: Subcutaneous (s.c.) Injection
Objective: To provide a slower, more sustained systemic delivery of this compound.
Materials:
-
Same as for i.p. injection.
Procedure:
-
Preparation of Dosing Solution:
-
Follow the same procedure as for i.p. injection.
-
-
Animal Preparation:
-
Gently restrain the mouse.
-
-
Injection:
-
Lift the loose skin over the back of the neck or between the shoulder blades to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and gently massage the area to aid dispersal of the solution.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse effects.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study in mice using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synaptic accumulation of GluN2B-containing NMDA receptors mediates the effects of BDNF-TrkB signalling on synaptic plasticity and in hyperexcitability during status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a2b receptor antagonist: Topics by Science.gov [science.gov]
- 5. a2 receptor antagonist: Topics by Science.gov [science.gov]
- 6. Competing mechanisms of plasticity impair compensatory responses to repetitive apnea - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions for Co 101244: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and selective antagonist of the GluN2B (formerly NR2B) subunit-containing N-methyl-D-aspartate (NMDA) receptors.[1][2] Its selectivity makes it a valuable tool in neuroscience research for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors, which are implicated in various neurological disorders. Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound hydrochloride is provided in the table below. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value |
| Synonyms | PD 174494, Ro 63-1908 |
| Chemical Name | 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride[1] |
| Molecular Formula | C₂₁H₂₇NO₃ · HCl[3] |
| Molecular Weight | 377.91 g/mol |
| Appearance | Solid[3] |
| Purity | ≥98%[3] |
| CAS Number | 193356-17-1[3] |
Solubility Data
The solubility of this compound hydrochloride in various common laboratory solvents is crucial for selecting the appropriate vehicle for stock solution preparation. The following table summarizes the maximum solubility of this compound in different solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 100 mM | 37.79 mg/mL | |
| DMSO | 50 mM | ≥ 10 mg/mL[3] | Hygroscopic; use freshly opened DMSO. Ultrasonic treatment may be needed.[4] |
| Ethanol | Not specified | ≥ 10 mg/mL[3] | |
| PBS (pH 7.2) | Not specified | 1-10 mg/mL[3] | Sparingly soluble.[3] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common solvent for in vitro experiments.
Materials:
-
This compound hydrochloride powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, high-quality microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Determine the required mass: Based on the desired stock concentration and volume, calculate the mass of this compound hydrochloride needed. The molecular weight to be used for this calculation is 377.91 g/mol .
-
Weigh the compound: Carefully weigh the calculated amount of this compound hydrochloride powder in a sterile microcentrifuge tube or vial.
-
Add solvent: Add the appropriate volume of high-quality DMSO to the vial.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
-
Storage: Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Ensure the vials are tightly sealed to prevent moisture absorption.[4]
Protocol 2: Preparation of Working Solutions for In Vivo Use
For in vivo studies, it is often necessary to prepare this compound in a vehicle that is well-tolerated by the animal model. The following are examples of solvent systems that can be used.
Vehicle Composition 1: DMSO/PEG300/Tween-80/Saline [4]
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix until the solution is homogeneous.
-
Finally, add the saline to reach the desired final volume and concentration. The solubility in this vehicle is ≥ 2.5 mg/mL (6.62 mM).[4]
Vehicle Composition 2: DMSO/SBE-β-CD in Saline [4]
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Add the required volume of the DMSO stock solution to the SBE-β-CD solution to achieve the final desired concentration. The solubility in this vehicle is ≥ 2.5 mg/mL (6.62 mM).[4]
Vehicle Composition 3: DMSO/Corn Oil [4]
-
10% DMSO
-
90% Corn Oil
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add the required volume of the DMSO stock solution to the corn oil to achieve the final desired concentration. The solubility in this vehicle is ≥ 2.5 mg/mL (6.62 mM).[4]
Signaling Pathway and Mechanism of Action
This compound exerts its effects by selectively blocking NMDA receptors that contain the GluN2B subunit. This antagonism prevents the binding of the co-agonist glycine (B1666218) and the subsequent influx of Ca²⁺ ions, which is a critical step in excitatory neurotransmission. The diagram below illustrates the mechanism of action of this compound at the synapse.
Caption: Mechanism of action of this compound at the NMDA receptor.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of this compound.
Caption: General workflow for preparing this compound stock solutions.
References
Application Notes and Protocols for Co 101244
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co 101244 hydrochloride is a potent and selective antagonist of the GluN2B (formerly NR2B) subunit-containing N-methyl-D-aspartate (NMDA) receptors.[1][2] As a selective antagonist, this compound is a valuable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors, which are implicated in numerous neurological disorders. These receptors are involved in synaptic plasticity, learning, and memory, but their overactivation can lead to excitotoxicity and neuronal cell death, contributing to neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[1][3][4]
These application notes provide detailed information on the solubility of this compound, protocols for its use in experimental settings, and an overview of the relevant signaling pathways.
Data Presentation: Solubility of this compound
The solubility of a compound is a critical parameter for the design and execution of in vitro and in vivo experiments. The following table summarizes the solubility of this compound hydrochloride in commonly used laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 18.9 | 50 |
| Water | 37.79 | 100 |
Data is based on a molecular weight of 377.91 g/mol for this compound hydrochloride.[1] Batch-specific molecular weights may vary.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps for preparing stock solutions of this compound hydrochloride in DMSO and water.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, deionized water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
For DMSO Stock Solution (e.g., 50 mM):
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh 18.9 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
For Aqueous Stock Solution (e.g., 100 mM):
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. To prepare 1 mL of a 100 mM stock solution, weigh 37.79 mg.
-
Solvent Addition: Add the calculated volume of sterile, deionized water to the tube. For the example above, add 1 mL of water.
-
Dissolution: Vortex the solution thoroughly until the powder is fully dissolved. Gentle warming (up to 37°C) can be used to facilitate dissolution if needed.
-
Storage: Aliquot the stock solution and store at -20°C or -80°C. Aqueous solutions are more susceptible to microbial growth, so ensure sterile handling techniques are used throughout.
Protocol 2: In Vitro Calcium Flux Assay for NMDA Receptor Antagonism
This protocol provides a general framework for assessing the antagonist activity of this compound on NMDA receptor-mediated calcium influx in cultured cells.
Materials:
-
Cells expressing GluN2B-containing NMDA receptors (e.g., primary neurons or a stable cell line)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
This compound stock solution (prepared as in Protocol 1)
-
NMDA and glycine (B1666218) (co-agonist) stock solutions
-
Calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the cells into a 96-well microplate at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
-
Measurement of Calcium Influx:
-
Place the microplate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Prepare a solution of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in assay buffer.
-
Using the plate reader's injection system, add the NMDA/glycine solution to all wells simultaneously.
-
Immediately begin kinetic fluorescence readings for 2-5 minutes to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The antagonist effect of this compound is determined by the reduction in the NMDA/glycine-induced fluorescence signal compared to the vehicle control.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the central role of the NMDA receptor in synaptic transmission and excitotoxicity. This compound selectively blocks the GluN2B subunit, thereby inhibiting downstream signaling cascades that can lead to cell death.
References
- 1. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Co 101244 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Co 101244, a potent and selective antagonist of GluN2B-containing NMDA receptors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a noncompetitive allosteric antagonist that selectively targets NMDA receptors containing the GluN2B subunit. It binds to a site on the receptor that is distinct from the glutamate (B1630785) or glycine (B1666218) binding sites. This binding action inhibits the receptor's function, thereby blocking the influx of calcium ions that would normally occur upon receptor activation. This selective antagonism allows for the investigation of the specific roles of GluN2B-containing NMDA receptors in various physiological and pathological processes.
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for GluN2B-containing NMDA receptors over other subunit combinations. The IC50 values, which represent the concentration of the inhibitor required to block 50% of the receptor's activity, demonstrate this selectivity.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound hydrochloride at +4°C. For stock solutions, it is advised to aliquot and store at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
This compound hydrochloride is soluble in water up to 100 mM and in DMSO up to 50 mM. For in vivo applications, specific formulations using solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline have been described.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound in my experiment. | Incorrect concentration: The concentration of this compound may be too low to effectively antagonize the GluN2B receptors in your specific experimental setup. | - Perform a dose-response curve to determine the optimal concentration for your model system. - Consult the literature for effective concentrations used in similar experiments. For example, in vivo studies in monkeys have used doses of 0.1 and 1 mg/kg. |
| Low or absent expression of GluN2B subunits: Your cellular or animal model may not express a sufficient level of GluN2B-containing NMDA receptors for this compound to have a measurable effect. | - Verify the expression of the GluN2B subunit in your model system using techniques such as Western blotting, immunohistochemistry, or qPCR. - Consider using a positive control system known to express high levels of GluN2B. | |
| Solubility issues: The compound may not be fully dissolved, leading to a lower effective concentration. | - Ensure the compound is completely dissolved in the appropriate solvent. Gentle heating or sonication may aid dissolution. - Prepare fresh solutions for each experiment. | |
| Degradation of the compound: Improper storage or handling may have led to the degradation of this compound. | - Store the compound and its solutions according to the manufacturer's recommendations (+4°C for solid, -20°C or -80°C for solutions). - Avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments. | Variability in experimental conditions: Minor variations in cell culture conditions, animal handling, or reagent preparation can lead to inconsistent outcomes. | - Standardize all experimental protocols and ensure consistency across all steps. - Pay close attention to factors that can influence NMDA receptor function, such as the concentration of co-agonists (glycine and D-serine) in the media. |
| Batch-to-batch variability of the compound: Although less common with high-purity compounds, there could be slight differences between manufacturing batches. | - If possible, use the same batch of this compound for a series of related experiments. - Confirm the purity of the compound if you suspect this to be an issue. | |
| Observed off-target effects or cellular toxicity. | High concentration of this compound: Exceedingly high concentrations may lead to non-specific binding and off-target effects or cellular toxicity. | - Lower the concentration of this compound to the lowest effective dose determined from your dose-response studies. - It is important to note that while this compound is highly selective, at very high concentrations, the possibility of interacting with other targets cannot be entirely ruled out. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used. | - Perform a vehicle control experiment using the solvent at the same concentration to assess its potential toxicity. - If solvent toxicity is observed, try to reduce the final concentration of the solvent in your experimental system. |
Data Presentation
Table 1: Selectivity Profile of this compound
| NMDA Receptor Subunit Combination | IC50 (µM) |
| GluN1A/GluN2B | 0.043 |
| GluN1A/GluN2A | > 100 |
| GluN1A/GluN2C | > 100 |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mM) |
| Water | 100 |
| DMSO | 50 |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound hydrochloride (MW: 377.91), DMSO (dimethyl sulfoxide), microcentrifuge tubes, precision balance.
-
Procedure:
-
Weigh out 3.78 mg of this compound hydrochloride.
-
Add 1 mL of DMSO to the vial.
-
Vortex or sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
2. In Vitro Application in Cell Culture
-
Materials: 10 mM this compound stock solution, appropriate cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Gently mix the medium containing this compound.
-
Replace the existing medium in your cell culture with the medium containing this compound.
-
Incubate for the desired duration of the experiment.
-
Always include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Mandatory Visualizations
Technical Support Center: Optimizing Co 101244 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Co 101244, a potent and selective GluN2B-containing NMDA receptor antagonist, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] It effectively blocks the ion channel associated with this receptor, thereby inhibiting the influx of calcium (Ca2+) and sodium (Na+) ions that is triggered by the binding of glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine.[2] This selective antagonism allows for the targeted investigation of GluN2B-mediated neuronal processes.
Q2: What is a recommended starting concentration for this compound in cell culture?
A starting point for determining the optimal concentration of this compound is its IC50 value, which is approximately 0.043 µM for GluN1A/2B subunit combinations.[1] However, the ideal concentration is cell-type and application-dependent. For neuroprotection assays, a common starting range is 1-10 µM. It is always recommended to perform a dose-response curve to determine the most effective concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
This compound hydrochloride is soluble in both water (up to 100 mM) and DMSO (up to 50 mM).[1] For cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common practice. This stock can then be diluted to the final working concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How long should I incubate my cells with this compound?
The incubation time will vary depending on the experimental design. For acute neuroprotection studies, a pre-incubation period of 30 minutes to 2 hours before inducing excitotoxicity is often sufficient. For chronic studies or investigations into synaptic plasticity, longer incubation times may be necessary.
Q5: Can this compound be used in primary neuron cultures?
Yes, this compound can be used in primary neuronal cultures, such as those derived from the cortex or hippocampus.[3][4][5] These cultures are valuable models for studying neuronal function and excitotoxicity. As with any primary culture, it is essential to ensure the health and maturity of the neurons before beginning experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Efficacy of Neuroprotection | - Suboptimal this compound Concentration: The concentration may be too low to effectively block GluN2B receptors. - Timing of Administration: The compound might be added too late to prevent the excitotoxic cascade. - Cell Health: The cells may be unhealthy or stressed, making them more susceptible to damage. | - Perform a dose-response experiment to identify the optimal concentration. - Pre-incubate with this compound before inducing excitotoxicity. - Ensure proper cell culture conditions and verify cell viability before the experiment. |
| Observed Cell Toxicity | - High Concentration of this compound: While selective, very high concentrations of any compound can have off-target effects. - High DMSO Concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high. - Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma. | - Lower the concentration of this compound. - Ensure the final DMSO concentration is below 0.1%. - Regularly check cultures for signs of contamination and maintain aseptic techniques. |
| Precipitate Formation in Media | - Solubility Issues: The final concentration of this compound in the culture medium may exceed its solubility limit, especially if the stock solution is not properly diluted. - Interaction with Media Components: Certain components of the culture medium could potentially interact with the compound. | - Ensure the stock solution is fully dissolved before diluting it in the medium. - Prepare fresh working solutions for each experiment. - If precipitation persists, consider preparing the stock solution in a different solvent (e.g., water) if compatible with your experimental setup. |
| Inconsistent Results | - Variability in Cell Culture: Differences in cell density, passage number, or health can lead to variable responses. - Inconsistent Compound Handling: Variations in the preparation and dilution of this compound can affect its final concentration. - Experimental Conditions: Minor variations in incubation times, temperature, or CO2 levels can impact results. | - Standardize cell seeding density and use cells within a consistent passage number range. - Prepare fresh dilutions of this compound from a validated stock solution for each experiment. - Maintain consistent and well-documented experimental protocols. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor Subunit | Reference |
| IC50 | 0.043 µM | GluN1A/GluN2B | [1] |
| IC50 | > 100 µM | GluN1A/GluN2A | [1] |
| IC50 | > 100 µM | GluN1A/GluN2C | [1] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 377.91 g/mol | [1] |
| Solubility in Water | up to 100 mM | [1] |
| Solubility in DMSO | up to 50 mM | [1] |
| Storage | Store at +4°C | [1] |
Experimental Protocols
Protocol: Neuroprotection Assay Against NMDA-Induced Excitotoxicity in Primary Cortical Neurons
This protocol outlines a method to assess the neuroprotective effects of this compound against excitotoxicity induced by NMDA in primary cortical neuron cultures.
Materials:
-
Primary cortical neurons (cultured on poly-D-lysine coated plates)
-
Neurobasal medium supplemented with B-27
-
This compound hydrochloride
-
N-methyl-D-aspartate (NMDA)
-
Glycine
-
Sterile DMSO
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
Procedure:
-
Cell Culture: Culture primary cortical neurons to a mature state (typically 10-14 days in vitro).
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Prepare a 10 mM stock solution of NMDA in sterile water.
-
Prepare a 10 mM stock solution of glycine in sterile water.
-
-
This compound Pre-treatment:
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Remove half of the existing culture medium from the wells and replace it with the medium containing this compound.
-
Incubate the cells for 1 hour at 37°C and 5% CO2.
-
-
Induction of Excitotoxicity:
-
Prepare a solution of NMDA and glycine in culture medium. A common final concentration is 100 µM NMDA and 10 µM glycine.
-
Add the NMDA/glycine solution to the wells already containing this compound.
-
Incubate for 30 minutes at 37°C and 5% CO2.
-
-
Wash and Recovery:
-
Carefully aspirate the medium containing the compounds.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium to the wells.
-
Return the plates to the incubator for 24 hours.
-
-
Assessment of Cell Viability:
-
After 24 hours, assess cell viability using your chosen method (e.g., MTT assay, LDH release assay, or fluorescence microscopy with live/dead stains).
-
-
Data Analysis:
-
Quantify cell viability and compare the results from this compound-treated groups to the NMDA-only treated group and a vehicle control group.
-
Visualizations
Caption: GluN2B-mediated excitotoxicity signaling pathway.
Caption: Experimental workflow for a neuroprotection assay.
References
- 1. This compound hydrochloride | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simplified Method for Ultra-Low Density, Long-Term Primary Hippocampal Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - SG [thermofisher.com]
Potential off-target effects of Co 101244
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Co 101244, a potent and selective antagonist of GluN2B-containing NMDA receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a novel, potent, and selective antagonist of the GluN2B (formerly NR2B) subunit of N-methyl-D-aspartate (NMDA) receptors.[1] Its chemical name is 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride, and it is also known by the alternative names PD 174494 and Ro 63-1908.[1]
Q2: How selective is this compound for GluN2B-containing NMDA receptors?
This compound demonstrates high selectivity for GluN2B-containing NMDA receptors over other NMDA receptor subunit combinations. Experimental data shows a significant difference in inhibitory concentrations (IC50) between these subunits.[1]
Troubleshooting Guide
Issue: Unexpected or inconsistent experimental results.
If you are encountering unexpected results, it is crucial to differentiate between potential off-target effects, experimental artifacts, and issues with on-target activity.
Q3: My results are not what I expected. Could this be an off-target effect?
While this compound is highly selective, it's essential to rule out other experimental variables first. Unexpected results could stem from various factors, including reagent stability, experimental conditions, or the specific biological system under investigation.
Q4: How can I confirm that the observed effect is due to GluN2B inhibition?
To confirm that your results are due to on-target activity, consider the following control experiments:
-
Rescue experiment: If possible, overexpressing a form of GluN2B that is less sensitive to this compound in your system could reverse the observed effect.
-
Dose-response curve: Establish a clear dose-response relationship. The effect should correlate with the known IC50 of this compound for GluN2B.
Q5: What are some general strategies to minimize potential off-target effects in my experiments?
To ensure the accuracy of your data and minimize the risk of off-target effects, the following best practices are recommended:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to reduce the likelihood of engaging unintended targets.
-
Ensure reagent quality: Use a high-purity source of this compound and follow the recommended storage and handling instructions. For example, it is soluble to 100 mM in water and 50 mM in DMSO and should be stored at +4°C.
Quantitative Data
Table 1: Selectivity Profile of this compound against NMDA Receptor Subunits
| Receptor Subunit Combination | IC50 (µM) |
| GluN1A/GluN2B | 0.043 |
| GluN1A/GluN2A | > 100 |
| GluN1A/GluN2C | > 100 |
This data demonstrates the high selectivity of this compound for GluN2B-containing NMDA receptors.[1]
Experimental Protocols
Protocol: Validating On-Target Activity of this compound using Electrophysiology
-
Cell Preparation: Prepare Xenopus oocytes or a suitable mammalian cell line (e.g., HEK293) expressing specific combinations of NMDA receptor subunits (GluN1A/GluN2B, GluN1A/GluN2A, etc.).
-
Electrophysiological Recording: Use two-electrode voltage clamp (for oocytes) or whole-cell patch clamp (for mammalian cells) to record NMDA-induced currents.
-
Compound Application: Apply a saturating concentration of glutamate (B1630785) and glycine (B1666218) to elicit a maximal NMDA receptor response.
-
This compound Application: Perfuse the cells with increasing concentrations of this compound and measure the inhibition of the NMDA-induced current.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value for each subunit combination.
Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Mechanism of action of this compound on NMDA receptors.
References
Co 101244 stability and storage conditions
This technical support center provides guidance on the stability and storage of Co 101244, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound hydrochloride should be stored at +4°C in a sealed container, away from moisture.[1]
Q2: What are the recommended conditions for storing this compound stock solutions?
A2: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions[2]:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
Q3: In which solvents is this compound soluble?
A3: this compound hydrochloride is soluble in the following solvents at the specified maximum concentrations[3]:
-
Water: up to 100 mM
-
DMSO: up to 50 mM
Q4: How should I prepare this compound solutions for in vivo experiments?
A4: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[2] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2] Several protocols using co-solvents can be employed to achieve the desired concentration. For example, to prepare a 1 mL working solution, you can start with a stock solution in DMSO and then sequentially add other solvents.[2]
Stability and Storage Data Summary
The following tables summarize the recommended storage conditions for this compound and its solutions.
Table 1: Storage Conditions for Solid this compound Hydrochloride
| Parameter | Condition |
| Temperature | +4°C[1][3] |
| Atmosphere | Sealed container, away from moisture[1] |
Table 2: Storage Conditions for this compound Stock Solutions
| Storage Temperature | Solvent | Maximum Storage Duration |
| -80°C | e.g., DMSO, Water | 6 months[2] |
| -20°C | e.g., DMSO, Water | 1 month[2] |
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound.
Issue 1: Precipitation of this compound in solution.
-
Possible Cause: The solubility limit may have been exceeded, or the solution may have been stored improperly.
-
Troubleshooting Steps:
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify the storage conditions and age of the compound and its solutions.
-
Prepare fresh stock solutions from solid this compound.
-
Aliquot stock solutions to minimize freeze-thaw cycles.[2]
-
Perform a stability assessment of your working solution under your specific experimental conditions using an appropriate analytical method like HPLC.
-
Issue 3: Difficulty in achieving the desired concentration for in vivo studies.
-
Possible Cause: Poor solubility in the chosen vehicle.
-
Troubleshooting Steps:
Experimental Protocols
Protocol for Assessing the Stability of this compound Solutions (General Template)
1. Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
2. Materials:
-
This compound hydrochloride
-
HPLC-grade solvent (e.g., water, DMSO, or cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Incubators or environmental chambers set to desired storage temperatures.
3. Method:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Sample Preparation: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., +4°C, room temperature, 37°C). Protect samples from light if photostability is being assessed.
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
HPLC Analysis (Example Conditions - to be optimized):
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., phosphate (B84403) buffer) and ion-pairing agent if necessary.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the range of 200-300 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
References
Co 101244 toxicity and cytotoxicity assessment
Technical Support Center: Co 101244
This technical support guide provides troubleshooting advice and frequently asked questions for researchers assessing the toxicity and cytotoxicity of this compound, a selective GluN2B-containing NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity at low concentrations of this compound in our primary neuronal cultures. What could be the cause?
A1: This is an unexpected outcome, as this compound is generally reported to be neuroprotective.[1][2] Several factors could be at play:
-
Off-Target Effects at High Doses: While highly selective for GluN2B, exceptionally high concentrations might lead to off-target effects. Verify that your dose calculations and dilutions are correct.
-
Vulnerability of Cell Type: The specific neuronal cell type you are using may have a unique sensitivity to GluN2B antagonism. Certain developmental stages or cell health statuses can influence outcomes.
-
Excitotoxicity in the Control Group: If your culture medium has high levels of glutamate (B1630785), the control (untreated) cells might be experiencing excitotoxicity. By blocking the NMDA receptor, this compound could be revealing a baseline health issue in the culture rather than inducing toxicity itself.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells.[3] Run a vehicle control to test this.
Q2: Our cytotoxicity assay results with this compound are inconsistent between experiments. How can we improve reproducibility?
A2: Inconsistent results often stem from variability in experimental conditions. To improve reproducibility:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as sensitivity to compounds can change over time in culture.
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells and plates. Confluency at the time of treatment can significantly impact results.
-
Compound Preparation: Prepare fresh stock solutions of this compound for each experiment.[3] If using frozen stocks, ensure they are properly stored at -80°C for no longer than 6 months to prevent degradation.[3]
-
Incubation Times: Standardize the duration of cell treatment and assay incubation periods precisely.
-
Plate Reader Settings: Use consistent settings on your plate reader, including wavelength and read height.
Q3: What are the appropriate positive and negative controls for a cytotoxicity study involving this compound?
A3: Proper controls are critical for interpreting your data.
-
Negative Control: Cells treated with the vehicle (the solvent used to dissolve this compound, e.g., saline or DMSO) at the same final concentration used in the experimental wells.[3] This helps to isolate the effect of the compound from any effect of the solvent.
-
Positive Control for Cytotoxicity: A known cytotoxic agent for your cell type. For neuronal cells, a high concentration of glutamate (to induce excitotoxicity) or staurosporine (B1682477) (to induce apoptosis) are common choices.
-
Positive Control for Neuroprotection: To confirm the compound's expected activity, you can pre-treat cells with this compound and then expose them to an excitotoxic concentration of NMDA or glutamate. A reduction in cell death compared to the NMDA/glutamate-only group would demonstrate its neuroprotective effect.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in LDH assay | Cell lysis during handling or in control wells. | Handle cells gently, ensure pipette tips do not disturb the cell monolayer, and check for contamination. |
| Precipitation of this compound in media | The compound has limited solubility in aqueous solutions.[2] | Prepare stock solutions in DMSO and ensure the final concentration in the media does not exceed its solubility limit. Gentle warming or sonication can aid dissolution during initial preparation.[3] |
| No observable effect (toxic or protective) | The concentration range is not appropriate for the cell type or the compound has degraded. | Perform a wider dose-response curve. Prepare fresh solutions of this compound from a new vial to rule out compound degradation.[3] |
| Unexpected morphological changes in cells | Off-target effects or cellular stress. | Document changes with microscopy. Consider testing for markers of apoptosis or necrosis to understand the mechanism of cell death. |
Experimental Protocols
Protocol: Assessing Cytotoxicity using an MTT Assay
This protocol is for evaluating the effect of this compound on the metabolic activity of a neuronal cell line (e.g., SH-SY5Y) as an indicator of cell viability.
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (1% Triton X-100).
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express results as a percentage of the vehicle-treated control group.
Data Presentation
Table 1: In Vitro Selectivity of this compound
| NMDA Receptor Subunit Combination | IC₅₀ (µM) |
| GluN1A/GluN2B | 0.043[1][2] |
| GluN1A/GluN2A | > 100[1][2] |
| GluN1A/GluN2C | > 100[1][2] |
Table 2: Example Cytotoxicity Data for this compound in SH-SY5Y Cells (MTT Assay after 24h)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 4.8 |
| 50 | 91.3 ± 6.2 |
| 100 | 88.7 ± 5.9 |
Visualizations
Caption: this compound signaling pathway antagonism.
Caption: General workflow for in vitro cytotoxicity assessment.
Caption: Troubleshooting flowchart for cytotoxicity assays.
References
Technical Support Center: Improving Co 101244 Blood-Brain Barrier Penetration
Welcome to the technical support center for Co 101244. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the blood-brain barrier (BBB) penetration of this compound for central nervous system (CNS) applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My compound, this compound, shows high efficacy in vitro but no significant effect in my in vivo CNS model. What is the likely cause?
A1: A significant discrepancy between in vitro and in vivo results often points to poor pharmacokinetic properties, particularly low penetration of the blood-brain barrier (BBB).[1][2] The BBB is a highly selective barrier that prevents most small molecules from entering the brain.[3] Even if this compound is highly potent at its target, it cannot be effective if it doesn't reach the target in sufficient concentrations. We recommend a systematic evaluation of its brain exposure.
Q2: How can I determine if this compound is crossing the BBB?
A2: The first step is to perform a pharmacokinetic study in an animal model (e.g., mouse or rat) to measure the concentration of this compound in both the plasma and the brain tissue at various time points after administration. The key metric to calculate is the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu), which is more indicative of target engagement.
Q3: My initial Kp value for this compound is very low (<0.1). What physicochemical properties should I investigate first?
A3: For passive diffusion across the BBB, several physicochemical properties are critical.[4][5] Compare this compound's properties to the general guidelines for CNS drugs:
-
Lipophilicity (LogP/LogD): Is it within the optimal range (typically 1-3)? Excessively high or low lipophilicity can limit BBB penetration.
-
Molecular Weight (MW): Is it below 400-450 Da? Larger molecules struggle to pass the BBB via passive diffusion.[3]
-
Polar Surface Area (PSA): Is the topological polar surface area (TPSA) less than 60–70 Ų? High PSA is associated with poor BBB permeability.[4]
-
Hydrogen Bond Donors (HBD): Is the count ≤ 3? A high number of hydrogen bond donors can impede crossing the lipid-rich BBB.[5]
Q4: I've assessed this compound in a PAMPA-BBB assay and the permeability is low. Does this confirm poor passive diffusion?
A4: Yes, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that specifically models passive diffusion.[6][7] Low permeability in this assay is a strong indicator that the passive transcellular route is a limiting factor for this compound. This suggests that the physicochemical properties mentioned in A3 need optimization.
Q5: What if the physicochemical properties of this compound seem optimal, but brain penetration is still low?
A5: This scenario strongly suggests that this compound may be a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[8] These transporters actively pump compounds out of the brain endothelial cells back into the bloodstream, limiting brain accumulation.[8]
Q6: How can I test if this compound is a P-glycoprotein (P-gp) substrate?
A6: The standard method is a bidirectional permeability assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 or Caco-2 cells.[9][10][11] You will measure the apparent permeability (Papp) in both directions: from the apical (blood) side to the basolateral (brain) side (A-to-B) and vice versa (B-to-A).
-
An efflux ratio (Papp(B-A) / Papp(A-B)) of ≥ 2 indicates that the compound is subject to active efflux.[9]
-
To confirm P-gp is responsible, the assay can be repeated in the presence of a known P-gp inhibitor, like verapamil (B1683045) or elacridar.[12][13] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.[12]
Frequently Asked Questions (FAQs)
Q: What is the ideal range for key physicochemical properties for a CNS drug?
A: While there are no absolute rules, extensive analysis of successful CNS drugs provides general guidelines.[4][5][14] Optimizing towards these properties is a key strategy in medicinal chemistry.[15][16]
| Property | Guideline Range | Rationale |
| Molecular Weight (MW) | < 450 g/mol | Smaller size facilitates passive diffusion across the BBB.[3] |
| Lipophilicity (cLogP) | 1 - 3 | Balances solubility in aqueous plasma and lipid membrane permeability. |
| Topological Polar Surface Area (TPSA) | < 70 Ų | Lower polarity is favorable for crossing the lipidic BBB membranes.[4] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Minimizes strong interactions with the aqueous environment, aiding membrane entry.[5] |
| pKa (for basic compounds) | 7.5 - 10.5 | A basic pKa can lead to higher unbound brain concentrations. |
Q: What are the main strategies to improve the BBB penetration of a small molecule like this compound?
A: There are several strategies that can be employed, often in combination:
-
Structural Modification: Systematically alter the chemical structure to optimize the physicochemical properties listed above (e.g., reducing PSA, masking hydrogen bond donors).[15][16]
-
Reduce Efflux: Modify the structure to reduce its recognition by efflux transporters like P-gp. This can involve subtle changes that disrupt the key pharmacophore for transporter binding.
-
Prodrug Approach: Attach a lipophilic moiety to the parent drug, which is cleaved once inside the brain to release the active compound.
-
Utilize Influx Transporters (Receptor-Mediated Transcytosis): Conjugate this compound to a molecule that binds to a receptor on the BBB, such as the transferrin receptor (TfR) or insulin (B600854) receptor.[17][18][19] This "Trojan horse" approach uses the cell's own machinery to transport the drug into the brain.[19]
-
Nanoparticle Delivery: Encapsulate this compound in nanoparticles (e.g., liposomes) that can be functionalized with targeting ligands to facilitate BBB crossing.[20]
Q: What in vitro models can I use to screen for BBB permeability?
A: A tiered approach is often most effective:
-
PAMPA-BBB: A high-throughput, non-cell-based assay for predicting passive diffusion only.[6][21] It's excellent for early-stage ranking of compounds.
-
Cell-Based Models (Transwell): These use monolayers of brain endothelial cells (or surrogates like Caco-2 or MDCK) grown on a porous membrane.[22][23] They can model both passive permeability and active transport.
Q: What is the difference between Kp and Kp,uu and which is more important?
A:
-
Kp is the ratio of the total concentration of a drug in the brain to the total concentration in plasma. It is easier to measure but can be misleading because it includes drug bound to lipids and proteins.
-
Kp,uu is the ratio of the unbound (free) concentration of a drug in the brain interstitial fluid to the unbound concentration in plasma. This is the more relevant value for predicting therapeutic efficacy, as only the unbound drug is free to interact with its target. A Kp,uu of ~1 indicates efficient BBB equilibration, while a value << 1 suggests poor penetration or high efflux.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.[21]
Methodology:
-
Preparation: A 96-well filter plate (donor plate) is coated with a solution of porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[27]
-
Compound Addition: this compound is dissolved in a buffer (e.g., PBS, pH 7.4) and added to the wells of the donor plate.
-
Assembly: An acceptor plate containing fresh buffer is placed on top of the donor plate, creating a "sandwich".
-
Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[28]
-
Quantification: After incubation, the concentrations of this compound in both the donor and acceptor wells are measured using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Pe or Papp) is calculated using the following formula: Pₑ = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [drug]_A / [drug]_equilibrium) Where VD is donor volume, VA is acceptor volume, A is the filter area, and t is incubation time.
-
Interpretation: Compounds are typically classified as high (> 4.0 x 10-6 cm/s) or low (< 2.0 x 10-6 cm/s) permeability.[21]
Protocol 2: Bidirectional MDCK-MDR1 Permeability Assay
Objective: To determine if this compound is a substrate for the P-gp efflux pump.[10]
Methodology:
-
Cell Culture: MDCK-MDR1 cells are seeded onto Transwell inserts and cultured for 4-5 days to form a confluent, polarized monolayer.[9][29] Monolayer integrity is confirmed by measuring Trans-Endothelial Electrical Resistance (TEER).
-
Transport Study (A -> B):
-
The test compound (e.g., 10 µM this compound) is added to the apical (A) chamber.
-
Fresh buffer is added to the basolateral (B) chamber.
-
The plate is incubated (e.g., 60-90 minutes at 37°C).[29]
-
Samples are taken from the basolateral chamber at the end of the incubation period.
-
-
Transport Study (B -> A):
-
The experiment is repeated, but the compound is added to the basolateral (B) chamber and samples are taken from the apical (A) chamber.
-
-
Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.
-
Calculation:
-
The apparent permeability (Papp) for each direction is calculated.[29]
-
Efflux Ratio (ER) = Papp(B→A) / Papp(A→B)
-
-
Interpretation: An ER ≥ 2 suggests the compound is actively transported by an efflux pump.[9]
Visualizations
References
- 1. The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. mdpi.com [mdpi.com]
- 9. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 10. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 11. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. P-gp Substrate Identification | Evotec [evotec.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Smart Strategies for Therapeutic Agent Delivery into Brain across the Blood–Brain Barrier Using Receptor-Mediated Transcytosis [jstage.jst.go.jp]
- 20. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iomcworld.org [iomcworld.org]
- 22. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evaluation [mdpi.com]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 26. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 29. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
How to prevent Co 101244 precipitation in solution
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the precipitation of Co 101244 in solution.
Troubleshooting Guide: Preventing this compound Precipitation
Use this guide to diagnose and resolve common issues with this compound solubility during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation Upon Making Stock Solution | - Incorrect solvent selection.- Solvent is not high-purity or contains water (e.g., hygroscopic DMSO).[1][2]- Concentration exceeds maximum solubility. | - Use fresh, anhydrous, high-purity DMSO for stock solutions.[3]- To aid dissolution, use ultrasonication or vortexing. Gentle warming (not exceeding 50°C) can also be applied.[1][2]- Do not exceed the recommended maximum stock concentrations (see table below). |
| Precipitation When Diluting Stock into Aqueous Media (e.g., PBS, Cell Culture Media) | - "Salting Out": The compound is significantly less soluble in the aqueous buffer than in the organic stock solvent.[4][5]- Temperature Shift: Adding cold stock solution to warmer media can decrease solubility.[6]- pH Shift: The buffer's pH may be unfavorable for this compound solubility.[6]- High Final Concentration: The desired final concentration is above the compound's solubility limit in the aqueous medium.[4] | - Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the compound.[6]- Add the DMSO stock solution drop-wise into the aqueous medium while vortexing or stirring to ensure rapid mixing.[1]- Keep the final DMSO concentration in your working solution as low as possible (typically <0.5%).[1]- If precipitation persists, perform serial dilutions of the stock in DMSO first before the final dilution into the aqueous buffer. |
| Precipitate Observed After Thawing a Frozen Stock Solution | - The compound has poor solubility at lower temperatures.- Precipitation occurred during the freeze-thaw cycle.[6] | - Before use, gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved.[6]- Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3][6] |
| Cloudiness or Crystals Appear in Media During Incubation | - The compound is not stable in the media over the duration of the experiment.- Interaction with media components (e.g., proteins, salts).[6]- The CO2 environment of an incubator can alter media pH, affecting solubility.[6] | - Perform a solubility test in your specific cell culture medium for the intended duration of the experiment.- Examine a sample under a microscope to confirm the precipitate is not microbial contamination.[6]- Ensure your medium is properly buffered for the CO2 concentration in your incubator.[6] |
Logical Flow: Troubleshooting Precipitation
Caption: A troubleshooting workflow for identifying and solving this compound precipitation issues.
Data & Protocols
Solubility Data for this compound Hydrochloride
The following data provides the maximum demonstrated solubility concentrations. It is recommended to prepare stock solutions at a slightly lower concentration to ensure complete dissolution.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 100 mM | 37.79 mg/mL | High solubility in pure water. |
| DMSO | 50 mM | 18.9 mg/mL | A concentration of 100 mg/mL (264.62 mM) may be achievable with ultrasonication.[2] Use fresh, anhydrous DMSO. |
| Ethanol | ≥ 26.4 mM | ≥ 10 mg/mL[7] | |
| PBS (pH 7.2) | ~2.6 - 26.4 mM | 1 - 10 mg/mL[7] | Sparingly soluble. Precipitation is likely at higher concentrations. |
Molecular Weight of this compound HCl: 377.91 g/mol
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol provides a reliable method for preparing a 10 mM working solution of this compound in an aqueous buffer from a 50 mM DMSO stock.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Calibrated pipettes
Procedure:
-
Prepare 50 mM Stock Solution in DMSO: a. Allow the this compound vial to reach room temperature before opening. b. To prepare 1 mL of a 50 mM stock, weigh out 18.9 mg of this compound HCl. c. Add 1 mL of anhydrous DMSO to the powder. d. Vortex thoroughly for 2-3 minutes. If dissolution is slow, use a sonicating water bath for 10-15 minutes.[1] e. Visually confirm that all solid has dissolved. The solution should be clear. f. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) and store at -20°C or -80°C.[2][3] Avoid repeated freeze-thaw cycles.[6]
-
Prepare 10 mM Working Solution in Aqueous Buffer: a. Pre-warm your aqueous buffer to the desired experimental temperature (e.g., 37°C).[6] b. Thaw one aliquot of the 50 mM DMSO stock solution and vortex gently. c. To make a 1 mL final working solution, place 800 µL of the pre-warmed aqueous buffer into a sterile tube. d. While gently vortexing the tube of buffer, slowly add 200 µL of the 50 mM DMSO stock solution drop-by-drop. This creates a 1:5 dilution. e. Continue to vortex for another 30 seconds to ensure homogeneity. f. Visually inspect the solution for any signs of precipitation (cloudiness or crystals). For low-level precipitation, a brief check under a microscope can be useful.[1]
Experimental Workflow: Preparing a Working Solution
Caption: A step-by-step workflow for preparing this compound solutions.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound precipitate when I added it to my cell culture medium, even though it dissolved perfectly in DMSO? A: This is a common issue known as "salting out." this compound is significantly more soluble in an organic solvent like DMSO than in an aqueous environment like cell culture media or PBS.[4][7] When the high-concentration DMSO stock is rapidly introduced to the media, the compound's local concentration exceeds its solubility limit in the aqueous environment, causing it to precipitate. To prevent this, add the stock solution slowly into the pre-warmed media while actively mixing.[1][6]
Q2: Can I dissolve this compound directly in PBS or water to avoid using DMSO? A: While this compound is soluble in water up to 100 mM, its solubility in buffered solutions like PBS is significantly lower ("sparingly soluble").[7] Dissolving it directly in PBS may be difficult and risks precipitation, especially at higher concentrations. The recommended method is to first create a concentrated stock in DMSO, where it is highly soluble, and then dilute this stock into your aqueous buffer to the final working concentration.
Q3: Is it safe to heat the solution to get the compound to dissolve? A: Gentle warming can be an effective way to aid dissolution. However, you should not heat the solution above 50°C to avoid potential degradation of the compound.[1] Always use this method in conjunction with vortexing or sonication and only when necessary.
Q4: My stock solution was clear when I made it, but now it has crystals after being stored at -20°C. What should I do? A: Precipitation can occur during a freeze-thaw cycle.[6] Before each use, you should gently warm the vial to room temperature (or 37°C) and vortex it thoroughly to ensure any precipitate is redissolved. To minimize this issue, it is highly recommended to create single-use aliquots of your stock solution to avoid repeated freezing and thawing.[3]
Q5: What is the maximum concentration of DMSO my cells can tolerate? A: Most cell lines can tolerate a final DMSO concentration up to 0.5% without significant toxicity. However, this can vary between cell types. It is always best practice to keep the final DMSO concentration as low as possible (<0.1% is ideal) and to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[1]
References
Interpreting unexpected results with Co 101244
Welcome to the technical support center for Co 101244, a potent and selective antagonist for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting unexpected results, and answering frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, and selective non-competitive antagonist of NMDA receptors that contain the GluN2B subunit.[1][2] Its high selectivity is demonstrated by its low IC50 value for GluN1A/GluN2B receptors (0.043 µM) compared to GluN1A/GluN2A and GluN1A/GluN2C receptors (> 100 µM).[1][2] It acts at an allosteric site on the receptor complex.[3] This selectivity makes it a valuable tool for investigating the specific roles of GluN2B-containing NMDA receptors in various physiological and pathological processes.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound hydrochloride is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[1][2] For long-term storage, it is recommended to store the solid compound at +4°C.[1][2] Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent repeated freeze-thaw cycles.[4]
Q3: What are the known in vivo effects of this compound?
A3: In vivo studies have shown that this compound exhibits neuroprotective effects.[1][2] It has been demonstrated to reduce the number of seizures in mice.[5] Notably, in a primate model of Parkinson's disease, this compound displayed significant antidyskinetic effects, reducing levodopa-induced dyskinesias by 67-71% without compromising the antiparkinsonian benefits of levodopa.[3]
Troubleshooting Guide
This guide addresses potential unexpected results and provides troubleshooting strategies for common experimental issues.
Issue 1: Lower than Expected Potency or Efficacy
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure proper storage of the solid compound and stock solutions as recommended. - Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.[4] - Verify the purity of your this compound batch via the Certificate of Analysis. |
| Suboptimal Experimental Conditions | - Confirm the pH of your experimental buffer. The potency of some GluN2B antagonists can be pH-dependent. - Ensure the concentration of co-agonists (glycine or D-serine) is appropriate for your experimental setup, as they are required for NMDA receptor activation. |
| Low Expression of GluN2B Subunits | - The expression of GluN2B subunits can vary significantly between different brain regions, cell types, and developmental stages.[6] - Perform Western blot or immunohistochemistry to confirm the expression levels of GluN2B in your model system. - Consider using a different cell line or brain region with higher known GluN2B expression. |
| Presence of Triheteromeric NMDA Receptors | - NMDA receptors can exist as triheteromers (e.g., GluN1/GluN2A/GluN2B). The potency of GluN2B antagonists can be reduced at these receptors compared to diheteromeric GluN1/GluN2B receptors.[7] - Be aware that your results may reflect the combined effect on both diheteromeric and triheteromeric receptor populations. |
Issue 2: Unexpected Behavioral or Electrophysiological Effects
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - Although highly selective, at high concentrations, the possibility of off-target effects cannot be entirely ruled out. - Perform a dose-response curve to determine the lowest effective concentration. - Compare the effects of this compound with other structurally different GluN2B antagonists to see if the unexpected effect is specific to the compound or the target. |
| Paradoxical Neuronal Firing | - NMDA receptor antagonists can have complex effects on neuronal firing. While they block excitation on the targeted neuron, this can lead to disinhibition of downstream neurons, resulting in an overall increase in firing rate in a circuit.[8][9] - Record from different cell types within the same circuit (e.g., pyramidal neurons and interneurons) to understand the network-level effects. |
| Context-Dependent Effects | - The behavioral effects of NMDA receptor antagonists can be influenced by the specifics of the behavioral task and the animal's state. - Carefully consider the experimental design, including the timing of drug administration and the nature of the behavioral paradigm. |
Data Presentation
Table 1: In Vitro Selectivity of this compound
| NMDA Receptor Subunit Composition | IC50 (µM) |
| GluN1A/GluN2B | 0.043[1][2] |
| GluN1A/GluN2A | > 100[1][2] |
| GluN1A/GluN2C | > 100[1][2] |
Table 2: In Vivo Antidyskinetic Effects of this compound in a Primate Model of Parkinson's Disease
| This compound Dose (mg/kg, s.c.) | Reduction in Levodopa-Induced Dyskinesia |
| 0.1 | 67%[3] |
| 1.0 | 71%[3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology (General Protocol)
This protocol provides a general framework for assessing the effect of this compound on NMDA receptor-mediated currents. Specific parameters may need to be optimized for your preparation.
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing GluN2B-containing NMDA receptors.
-
Recording Pipette: Fabricate borosilicate glass pipettes with a resistance of 3-5 MΩ. The internal solution should contain a Cs+-based solution to block K+ channels, along with EGTA to chelate Ca2+.
-
External Solution: Use an artificial cerebrospinal fluid (aCSF) containing a low concentration of Mg2+ (e.g., 0.1 mM) to relieve the voltage-dependent Mg2+ block of the NMDA receptor. Include antagonists for AMPA and GABAA receptors (e.g., CNQX and picrotoxin) to isolate NMDA receptor currents.
-
Recording:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a negative potential (e.g., -70 mV).
-
Apply NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine) to evoke an inward current.
-
After establishing a stable baseline response, perfuse this compound at the desired concentration and re-apply NMDA and glycine (B1666218) to measure the degree of inhibition.
-
Perform a washout to ensure the reversibility of the effect.
-
In Vivo Administration for Behavioral Studies (General Protocol)
This protocol provides a general guideline for administering this compound in rodent behavioral experiments.
-
Drug Preparation: Dissolve this compound hydrochloride in a suitable vehicle, such as saline or a solution containing a small percentage of DMSO and Tween-80 for improved solubility.
-
Dose Selection: Based on literature, effective doses in rodents for neuroprotection are in the range of 1-10 mg/kg.[5] For antidyskinetic effects in primates, doses of 0.1-1 mg/kg have been used.[3] A dose-response study is recommended to determine the optimal dose for your specific behavioral paradigm.
-
Administration: Administer this compound via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Timing: The timing of administration relative to the behavioral test is critical and should be determined based on the pharmacokinetic profile of the compound and the specific research question.
-
Control Group: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
Visualizations
Caption: Mechanism of action of this compound on GluN2B-containing NMDA receptors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound hydrochloride | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Alterations in NMDA receptor subunit levels in the brain regions of rats chronically administered typical or atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of GluN2B-containing N-methyl-D-aspartate receptors by radiprodil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA Receptor Hypofunction Produces Opposite Effects on Prefrontal Cortex Interneurons and Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA receptor hypofunction produces concomitant firing rate potentiation and burst activity reduction in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
Co 101244 quality control and purity testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity testing of CO-101244.
Frequently Asked Questions (FAQs)
Q1: What is CO-101244?
CO-101244, also known by the synonyms PD 174494 and Ro 63-1908, is a potent and selective antagonist of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It is a small molecule used in neuroscience research to study the role of GluN2B-containing NMDA receptors in various physiological and pathological processes.[2][3]
Q2: What is the mechanism of action of CO-101244?
CO-101244 functions by selectively binding to and inhibiting NMDA receptors that contain the GluN2B subunit.[2] This antagonism prevents the influx of calcium ions (Ca²⁺) that is normally triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) to the receptor.[4] Its selectivity is high, with significantly lower affinity for NMDA receptors containing GluN2A or GluN2C subunits.[2][3] This targeted action makes it a valuable tool for isolating the specific functions of GluN2B-mediated signaling.
Q3: How should I store CO-101244?
Proper storage is critical to maintain the compound's integrity:
-
Solid Form: The solid hydrochloride salt should be stored at +4°C, kept in a tightly sealed container, and protected from moisture.[3][4]
-
Stock Solutions: Once dissolved in a solvent like DMSO, solutions should be aliquoted to prevent repeated freeze-thaw cycles.[4] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Q4: How do I dissolve CO-101244?
The solubility of CO-101244 hydrochloride can vary depending on the solvent. Refer to the tables below for specific data. For preparing stock solutions, high-purity, anhydrous solvents are recommended.
-
For DMSO: Use newly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed water can impact solubility.[4] If the compound does not dissolve readily, gentle warming and/or sonication can be used to aid dissolution.[4]
-
For In Vivo Use: Specific formulations using co-solvents are often required. A common protocol involves dissolving the compound first in DMSO and then sequentially adding other co-solvents like PEG300, Tween-80, or SBE-β-CD in saline.[4] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[4]
Q5: What is the expected purity of CO-101244 and how is it verified?
Commercially available CO-101244 is typically supplied with a purity of ≥98%.[1][2][3] This is most commonly determined by High-Performance Liquid Chromatography (HPLC).[2][5] For batch-specific purity data, you should always refer to the Certificate of Analysis (CoA) provided by the supplier.[3][5]
Data Presentation
Table 1: Physicochemical Properties of CO-101244 Hydrochloride
| Property | Value | Source |
| Synonyms | PD 174494, Ro 63-1908 | [1][2] |
| Chemical Name | 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride | [2] |
| Molecular Formula | C₂₁H₂₇NO₃ · HCl | [1][3] |
| Molecular Weight | 377.9 g/mol | [1][3] |
| CAS Number | 193356-17-1 | [1][3] |
| Appearance | Light yellow to yellow solid | [4] |
| Purity | ≥98% (typically by HPLC) | [2][3] |
Table 2: Solubility Data for CO-101244 Hydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 37.79 mg/mL | 100 mM | [2][3] |
| DMSO | 18.9 - 100 mg/mL | 50 - 264.62 mM | May require sonication.[2][3][4] |
| Ethanol | ≥ 10 mg/mL | ≥ 26.46 mM | [1] |
| PBS (pH 7.2) | 1 - 10 mg/mL | Sparingly soluble | [1] |
Troubleshooting Guides
Problem: The compound fails to dissolve completely in the chosen solvent.
-
Is the solvent appropriate? Verify the solubility of CO-101244 in your chosen solvent using the data in Table 2. Ensure you are using high-purity, anhydrous solvent, especially for DMSO.[4]
-
Is the concentration too high? You may be attempting to create a solution that is above the compound's maximum solubility limit. Try reducing the concentration.
-
Have you tried aiding dissolution? For DMSO, gentle warming or brief sonication can help overcome kinetic solubility barriers.[4]
-
Is the compound the correct salt form? Solubility data is for the hydrochloride salt. The free base form will have different solubility characteristics.
Problem: Inconsistent or unexpected results in biological assays.
-
Has the compound's purity been verified? Impurities can have off-target effects. It is good practice to verify the purity of a new batch of the compound, for example, by HPLC (see Protocol 1).
-
Could the compound have degraded? Ensure that the solid compound and prepared stock solutions have been stored correctly according to the guidelines (see Q3). Avoid multiple freeze-thaw cycles of stock solutions.[4]
-
Is the solution stable? For aqueous buffers, ensure the compound is stable over the course of your experiment. For in vivo experiments, it is best to prepare the working solution fresh for each use.[4]
-
Is the mechanism of action understood? CO-101244 is a selective antagonist for GluN2B-containing NMDA receptors.[2] Ensure your experimental system expresses this specific subunit. The compound's IC₅₀ is ~0.043 µM for GluN2B, but >100 µM for GluN2A and GluN2C, indicating a very large selectivity window.[2][3]
Mandatory Visualizations
Caption: Simplified signaling pathway of CO-101244 action.
Caption: Quality control workflow for a new batch of CO-101244.
Caption: Troubleshooting decision tree for solubility issues.
Experimental Protocols
Protocol 1: Purity Determination by HPLC
Objective: To determine the purity of a CO-101244 sample by assessing the relative area of the principal peak using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
CO-101244 sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier like TFA)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector, column, and autosampler
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of CO-101244 and dissolve it in a suitable diluent (e.g., 50:50 ACN:Water) to a final concentration of 0.5 mg/mL in a volumetric flask.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 220 nm (or a wavelength determined by UV scan to be optimal).
-
Column Temperature: 30°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Analysis:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the prepared standard solution.
-
Integrate all peaks in the resulting chromatogram.
-
-
Purity Calculation:
-
Calculate the area percent purity using the formula:
-
Purity (%) = (Area of Principal Peak / Sum of Areas of All Peaks) x 100
-
-
The result should be ≥98% for a high-quality sample.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the identity of CO-101244 by verifying its molecular weight using mass spectrometry.
Methodology:
-
Sample Preparation: Prepare a dilute solution of CO-101244 (~10-50 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. This could be a standalone system (e.g., Quadrupole) or coupled with a liquid chromatography system (LC-MS).[6]
-
Analysis:
-
Infuse the sample directly into the ESI source or inject it into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode, as the piperidine (B6355638) nitrogen is readily protonated.
-
Scan a mass range appropriate for the expected ion (e.g., m/z 100-500).
-
-
Data Interpretation:
-
The molecular formula of CO-101244 (free base) is C₂₁H₂₇NO₃. Its monoisotopic mass is approximately 341.20 Da.
-
Look for the protonated molecular ion [M+H]⁺ at an m/z value corresponding to approximately 342.2.
-
The presence of this ion at the correct mass-to-charge ratio confirms the identity of the compound.
-
Protocol 3: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a standardized 10 mM stock solution of CO-101244 hydrochloride for use in in vitro experiments.
Materials:
-
CO-101244 hydrochloride (MW = 377.9 g/mol )
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
Methodology:
-
Calculation:
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass = 0.010 mol/L * 0.001 L * 377.9 g/mol * 1000 mg/g = 3.779 mg
-
-
-
Procedure:
-
Accurately weigh 3.78 mg of CO-101244 HCl powder and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex thoroughly. If necessary, use brief sonication in a water bath to ensure the compound is fully dissolved.[4]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage:
References
- 1. caymanchem.com [caymanchem.com]
- 2. Co 101244 hydrochloride | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GluN2B Antagonists: Co 101244 vs. Ifenprodil
An Objective Analysis for Researchers and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1][2] NMDA receptors are heterotetrameric ion channels typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The specific GluN2 subunit (A-D) incorporated into the receptor complex dictates its biophysical and pharmacological properties.
Receptors containing the GluN2B subunit are of particular interest due to their high prevalence in the forebrain, their role in synaptic development, and their implication in various neurological and psychiatric disorders, including stroke, depression, and neurodegenerative diseases.[3][4] Selective antagonists of GluN2B-containing NMDA receptors are invaluable tools for dissecting the function of these specific receptor subtypes and represent promising therapeutic candidates.
This guide provides a detailed, data-driven comparison of two prominent GluN2B-selective antagonists: Ifenprodil (B1662929) , the prototypical agent, and Co 101244 (also known as Traxoprodil or CP-101,606), a more potent and selective compound.
Mechanism of Action
Both Ifenprodil and this compound are non-competitive, negative allosteric modulators of NMDA receptors.[5][6] They do not compete with glutamate (B1630785) or glycine (B1666218) for their binding sites. Instead, they bind to a unique, extracellularly located site at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[7][8][9] This binding event stabilizes a closed conformation of the ion channel, thereby preventing calcium influx and downstream signaling. The subunit selectivity of these compounds is conferred by the specific amino acid residues present in the NTD of the GluN2B subunit, which are absent in other GluN2 subunits.[6]
Quantitative Performance Data
The primary distinction between this compound and Ifenprodil lies in their potency and selectivity for the GluN2B subunit. This compound demonstrates significantly higher affinity and greater selectivity over other NMDA receptor subtypes.
Table 1: Comparative In Vitro Potency and Selectivity
| Compound | Target Receptor Subunit | IC₅₀ Value (µM) | Selectivity (Fold) vs. GluN2A | Reference |
|---|---|---|---|---|
| This compound | GluN1/GluN2B | 0.043 | >2300 | |
| GluN1/GluN2A | >100 | - | ||
| GluN1/GluN2C | >100 | - | ||
| Ifenprodil | GluN1/GluN2B | 0.34 | ~400 | [10] |
| | GluN1/GluN2A | 146 | - |[10] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy
Both compounds have demonstrated efficacy in various animal models, particularly for conditions involving NMDA receptor hyper-activation, such as neuroprotection and depression.
Table 2: Selected In Vivo Studies
| Compound | Animal Model | Dosing | Key Findings | Reference |
|---|---|---|---|---|
| This compound | Mouse Forced Swim Test (Depression) | 20-40 mg/kg, i.p. | Significantly reduced immobility time, indicating antidepressant-like activity.[11][12] | [11][12] |
| Mouse Chronic Unpredictable Mild Stress | 20-40 mg/kg, i.p. | Increased hippocampal BDNF, p-ERK1/2, and p-CREB levels.[13] | [13] | |
| Ifenprodil | Rat Forced Swim Test (Depression) | 3 mg/kg, i.p. | Rapidly ameliorated depressive-like behaviors and activated mTOR signaling.[14] | [14] |
| Rat Subarachnoid Hemorrhage (Neuroprotection) | N/A | Attenuated neuronal death and improved long-term neurologic deficits.[15] | [15] |
| | Mouse NMDA-induced Polyamine Release | 30 mg/kg i.p. | Synergistic inhibitory effect when combined with a glycine site antagonist.[16] |[16] |
Key Distinctions and Considerations
-
Potency & Selectivity: this compound is substantially more potent and selective for GluN2B-containing receptors than Ifenprodil. This makes it a more precise tool for isolating the effects of GluN2B antagonism in experimental settings.
-
Off-Target Activity: Ifenprodil is known to have significant activity at other receptors, most notably as an antagonist at α1-adrenergic receptors, which can confound experimental results.[17] this compound is considered a "cleaner" compound with fewer off-target effects.
-
Clinical Development: Traxoprodil (this compound) underwent clinical trials for stroke and depression.[18] However, its development was halted due to adverse side effects, including cardiac QT interval prolongation.[18] Ifenprodil is approved in some countries for treating symptoms of cerebrovascular disorders.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize these antagonists.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is the gold standard for quantifying the functional inhibition of specific ion channel subtypes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) are microinjected into the oocyte cytoplasm.
-
Incubation: Oocytes are incubated for 2-5 days to allow for the translation and assembly of functional receptors on the plasma membrane.
-
Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. It is impaled with two microelectrodes, one for measuring membrane potential and one for injecting current. The membrane potential is clamped at a holding potential (e.g., -40 to -70 mV).
-
Activation: The oocyte is perfused with a solution containing saturating concentrations of glutamate and glycine (e.g., 100 µM each) to elicit a maximal inward current.
-
Inhibition Measurement: After a washout period, the agonist solution is co-applied with varying concentrations of the antagonist (e.g., this compound or Ifenprodil). The steady-state current in the presence of the antagonist is recorded.
-
Data Analysis: The percentage of inhibition is calculated for each antagonist concentration. These data are then plotted on a concentration-response curve and fitted to a logistic equation to determine the IC₅₀ value.[19]
Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant-like activity in rodents.
Methodology:
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Drug Administration: Animals (typically mice) are randomly assigned to treatment groups. They receive an intraperitoneal (i.p.) injection of the test compound (e.g., this compound at 10, 20, or 40 mg/kg) or the vehicle solution.[11][12]
-
Test Procedure: Approximately 30-60 minutes after injection, each mouse is individually placed into the water-filled cylinder for a 6-minute test session.[11] The entire session is typically video-recorded for later analysis.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the animal's behavior. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water. The total duration of immobility is typically measured during the last 4 minutes of the 6-minute test.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical methods (e.g., ANOVA) to determine if the drug significantly reduced depressive-like behavior compared to the vehicle control.[12]
Conclusion
Both this compound and Ifenprodil are powerful antagonists for studying GluN2B-containing NMDA receptors. Ifenprodil , as the first-in-class agent, remains a widely used reference compound.[10] However, its known off-target effects and lower potency necessitate careful interpretation of results. This compound (Traxoprodil) offers superior potency and selectivity, making it a more precise pharmacological tool for specifically interrogating the role of the GluN2B subunit.[20] For researchers aiming to minimize confounding variables and achieve a more targeted antagonism of GluN2B, this compound represents a more advanced alternative. The choice between these compounds should be guided by the specific requirements of the experimental design, balancing historical context with the need for pharmacological precision.
References
- 1. mdpi.com [mdpi.com]
- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 4. researchgate.net [researchgate.net]
- 5. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergism between the NMDA receptor antagonistic effects of ifenprodil and the glycine antagonist, 7-chlorokynurenate, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Traxoprodil - Wikipedia [en.wikipedia.org]
- 19. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Co 101244 and Ro 25-6981 for GluN2B-Selective NMDA Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent selective antagonists of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor: Co 101244 and Ro 25-6981. This document synthesizes available experimental data to facilitate an informed selection of these compounds for research and development purposes.
Both this compound and Ro 25-6981 are potent and selective antagonists of NMDA receptors containing the GluN2B subunit, which are crucial in various physiological and pathological processes in the central nervous system, including synaptic plasticity, neurodegeneration, and pain perception. Their selectivity for the GluN2B subunit over other subunits, such as GluN2A, is a key attribute, as it is hypothesized to reduce the incidence of adverse effects associated with non-selective NMDA receptor blockade.
Quantitative Efficacy and Potency Comparison
The following tables summarize the in vitro potency and selectivity of this compound and Ro 25-6981 based on reported half-maximal inhibitory concentrations (IC50).
Table 1: In Vitro Potency (IC50) at NMDA Receptor Subtypes
| Compound | GluN1A/GluN2B (µM) | GluN1A/GluN2A (µM) | GluN1A/GluN2C (µM) | Selectivity (GluN2A/GluN2B) |
| This compound | 0.043[1] | > 100[1] | > 100[1] | > 2325-fold |
| Ro 25-6981 | 0.009 | 52 | - | ~5778-fold |
Note: A lower IC50 value indicates higher potency. Selectivity is calculated as the ratio of IC50 for GluN2A to GluN2B.
Comparative Efficacy in Preclinical Models
This compound and Ro 25-6981 have been evaluated in various preclinical models, demonstrating their potential therapeutic utility.
Neuroprotection
In cultured hippocampal neurons, both compounds have shown strong neuroprotective effects against glutamate-induced excitotoxicity. A study investigating the downregulation of Kv4.2 channels, a process implicated in neuronal damage, found that both this compound and Ro 25-6981 were able to abolish the glutamate-induced reduction in total Kv4.2 levels.[1] Similarly, in response to NMDA-induced excitotoxicity in cultured hippocampal neurons, both antagonists significantly improved cell survival by over 80%.[2]
Table 2: Comparative Efficacy in Neuroprotection Assays
| Assay | Experimental Model | This compound | Ro 25-6981 | Reference |
| Kv4.2 Channel Regulation | Cultured hippocampal neurons | Abolished glutamate-induced reduction | Abolished glutamate-induced reduction | [1] |
| Cell Viability | Cultured hippocampal neurons (NMDA-induced excitotoxicity) | >80% improvement in survival | >80% improvement in survival | [2] |
| Cytosolic Ca2+ Elevation | Cultured hippocampal neurons (NMDA exposure) | Strongly reduced | Strongly reduced | [2] |
Parkinson's Disease Models
Both compounds have been investigated for their therapeutic potential in animal models of Parkinson's disease. While direct head-to-head comparative studies with detailed quantitative data are limited in the public domain, existing literature suggests both are effective. For instance, Ro 25-6981 has been shown to induce contraversive rotations in 6-hydroxydopamine (6-OHDA)-lesioned rats, indicative of an anti-parkinsonian effect.[3] this compound has also been evaluated in similar models, often in combination with other therapeutic agents.[4] A direct comparison in experimental models of Parkinson's disease has been noted in conference abstracts, suggesting active research in this comparative area.
Epilepsy Models
Ro 25-6981 has demonstrated anticonvulsant effects in models such as pentylenetetrazol (PTZ)-induced seizures, particularly in infantile rats, which aligns with the higher expression of GluN2B subunits early in development.[5] While data for this compound in seizure models is less prominent in the searched literature, its similar mechanism of action suggests potential efficacy.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and Ro 25-6981 involves the selective blockade of the GluN2B subunit of the NMDA receptor. This action prevents excessive calcium influx, a key event in excitotoxicity and a modulator of various downstream signaling cascades.
Experimental Protocols
Detailed experimental protocols for the key assays cited are outlined below. These represent standard methodologies in the field.
Radioligand Binding Assay (for IC50/Ki Determination)
-
Preparation of Membranes: Brain tissue (e.g., cortex or hippocampus) from rodents is homogenized in a cold buffer (e.g., Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the GluN2B subunit (e.g., [3H]ifenprodil) and varying concentrations of the unlabeled competitor compound (this compound or Ro 25-6981).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with cold buffer, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 values are determined by non-linear regression analysis of the competition curves.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).
-
Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The cells are voltage-clamped, and NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.
-
Drug Application: this compound or Ro 25-6981 is applied to the bath solution at various concentrations, and the resulting inhibition of the NMDA receptor-mediated current is measured.
-
Data Analysis: Concentration-response curves are generated, and IC50 values are calculated to determine the potency of the antagonists.
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
-
Lesion Induction: Rats are anesthetized, and a stereotaxic apparatus is used to unilaterally inject 6-OHDA into the medial forebrain bundle or the substantia nigra. This selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease.
-
Behavioral Testing: Several weeks after the lesion, the animals are tested for motor deficits. A common test involves administering a dopamine (B1211576) agonist (e.g., apomorphine) and measuring the number of contralateral rotations, which is indicative of the extent of the dopamine depletion.
-
Drug Administration: this compound or Ro 25-6981 is administered to the lesioned animals, and its effect on motor behavior (e.g., reduction in rotational behavior or improvement in other motor tasks) is assessed.
-
Data Analysis: The effects of the compounds on motor performance are quantified and compared to vehicle-treated control animals.
Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Seizure Induction: A sub-convulsive dose of PTZ is administered to rodents (typically rats or mice).
-
Drug Administration: The test compound (this compound or Ro 25-6981) is administered prior to the PTZ injection.
-
Behavioral Observation: The animals are observed for the onset and severity of seizures, which are typically scored using a standardized scale (e.g., the Racine scale).
-
Data Analysis: The latency to the first seizure, the duration of seizures, and the maximum seizure score are recorded and compared between the drug-treated and vehicle-treated groups.
Conclusion
Both this compound and Ro 25-6981 are highly potent and selective antagonists of GluN2B-containing NMDA receptors. Ro 25-6981 exhibits a slightly higher potency for the GluN2B subunit in in vitro binding assays. Both compounds have demonstrated comparable efficacy in in vitro neuroprotection models. Their evaluation in in vivo models of neurological disorders such as Parkinson's disease and epilepsy supports their therapeutic potential. The choice between these two compounds for a specific research application may depend on subtle differences in their pharmacokinetic profiles, off-target activities, and the specific experimental context. This guide provides a foundational comparison to aid in this decision-making process, and further direct comparative studies are warranted to fully elucidate their respective therapeutic windows and potential clinical utility.
References
- 1. Downregulation of Kv4.2 channels mediated by NR2B-containing NMDA receptors in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coupling diverse routes of calcium entry to mitochondrial dysfunction and glutamate excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiparkinsonian activity of Ro 25-6981, a NR2B subunit specific NMDA receptor antagonist, in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Validating the Selectivity of Co 101244 for GluN2B: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the precise selectivity of a compound is paramount. This guide provides a detailed comparison of Co 101244, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, with other well-established GluN2B-selective compounds. We present key experimental data, detailed methodologies, and visual representations of experimental workflows to offer a comprehensive resource for validating the selectivity of this compound for the GluN2B subunit.
This compound (also known as PD 174494) has emerged as a valuable tool in neuroscience research due to its high selectivity for NMDA receptors containing the GluN2B subunit.[1] This subunit is critically involved in synaptic plasticity, learning, and memory, and its dysfunction has been implicated in various neurological and psychiatric disorders.[1][2] This guide compares the selectivity profile of this compound with other notable GluN2B antagonists, namely ifenprodil, traxoprodil (B148271) (CP-101,606), and Ro 25-6981, providing researchers with the necessary data to make informed decisions for their experimental designs.
Comparative Selectivity Profiles
The selectivity of a compound is typically quantified by comparing its binding affinity (Ki) or its functional inhibitory concentration (IC50) across different receptor subtypes. A lower value indicates a higher affinity or potency. The following table summarizes the available data for this compound and its comparators against various NMDA receptor subunits.
| Compound | GluN1/GluN2A | GluN1/GluN2B | GluN1/GluN2C | GluN1/GluN2D | Selectivity for GluN2B vs. GluN2A |
| This compound | > 100 µM (IC50) | 0.043 µM (IC50) | > 100 µM (IC50) | - | > 2300-fold |
| Ifenprodil | 146 µM (IC50) | 0.34 µM (IC50) | - | - | ~430-fold |
| Traxoprodil (CP-101,606) | - | 11-35 nM (IC50) | - | - | Highly Selective |
| Ro 25-6981 | 52 µM (IC50) | 0.009 µM (IC50) | - | - | > 5700-fold |
Data presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the receptor's response. A lower IC50 value indicates greater potency. Data for GluN2D is limited for these specific compounds in the readily available literature.
As the data illustrates, this compound exhibits a high degree of selectivity for the GluN2B subunit, with its potency being over 2300 times greater for GluN2B-containing receptors compared to those with the GluN2A subunit.[1] Ro 25-6981 demonstrates even higher selectivity, while ifenprodil, an earlier generation GluN2B antagonist, shows a comparatively lower but still significant preference for GluN2B.[3] Traxoprodil is also recognized as a highly selective and potent GluN2B antagonist.[4][5]
Experimental Methodologies
The determination of a compound's selectivity for specific NMDA receptor subunits relies on precise and well-controlled experimental procedures. The two primary methods employed are radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
This technique measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to the target site.
References
- 1. mdpi.com [mdpi.com]
- 2. GluN2A and GluN2B NMDA receptors use distinct allosteric routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Co 101244 and Other NMDA Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist Co 101244 with other notable antagonists, including ketamine, dizocilpine (B47880) (MK-801), and memantine. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a key target in the development of therapeutics for a range of neurological and psychiatric disorders. Over-activation of the NMDA receptor can lead to excitotoxicity and neuronal damage, implicating it in conditions such as Alzheimer's disease, Parkinson's disease, and stroke. Consequently, the development of NMDA receptor antagonists has been a significant focus of pharmaceutical research. This guide offers a comparative overview of this compound, a selective GluN2B subunit antagonist, alongside the well-characterized non-selective and channel-blocking antagonists ketamine, dizocilpine, and memantine.
Comparative Analysis of Pharmacological Properties
The following tables summarize the key pharmacological parameters of this compound, ketamine, dizocilpine, and memantine, offering a quantitative comparison of their potency, selectivity, and pharmacokinetic profiles.
| Compound | Mechanism of Action | Binding Site | Subunit Selectivity |
| This compound | Non-competitive antagonist | Allosteric site on the GluN2B subunit | Highly selective for GluN2B-containing receptors |
| Ketamine | Uncompetitive channel blocker | Pore of the ion channel (PCP site) | Non-selective |
| Dizocilpine (MK-801) | Uncompetitive channel blocker | Pore of the ion channel (PCP site) | Non-selective |
| Memantine | Uncompetitive channel blocker | Pore of the ion channel (Mg2+ site) | Non-selective |
| Compound | IC50 / Kd Values (in vitro) | Notes |
| This compound | IC50: 0.043 µM (for GluN1A/2B) | >100 µM for GluN1A/2A and GluN1A/2C, demonstrating high selectivity. |
| Ketamine | IC50: ~1-10 µM (non-selective) | Potency can vary depending on the experimental conditions and receptor subunit composition. |
| Dizocilpine (MK-801) | Kd: 37.2 nM (in rat brain membranes)[1] | Potent, high-affinity channel blocker. |
| Memantine | IC50: ~1-5 µM (non-selective) | Low-affinity, uncompetitive antagonist with rapid kinetics. |
| Compound | Key Pharmacokinetic Parameters |
| This compound | Preclinical studies in monkeys show it can achieve significant brain concentrations and exhibit antidyskinetic effects.[2] Further detailed pharmacokinetic data in humans is limited in the public domain. |
| Ketamine | Rapid onset of action, primarily metabolized by CYP3A4 and CYP2B6.[3] Elimination half-life is approximately 2-3 hours.[4] |
| Dizocilpine (MK-801) | Reaches maximal plasma and brain concentrations within 10 to 30 minutes of injection in rats, with an elimination half-life of about 2 hours.[5] |
| Memantine | Well-absorbed orally with a long elimination half-life of 60-100 hours. It undergoes little metabolism. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of research findings. Below are outlines of standard protocols for characterizing NMDA receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of a ligand for a specific receptor.
Objective: To quantify the binding characteristics of an NMDA receptor antagonist.
Materials:
-
Cell membranes expressing the NMDA receptor subtype of interest.
-
Radiolabeled ligand (e.g., [3H]MK-801 for the channel site).
-
Unlabeled antagonist (the compound to be tested).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells containing the NMDA receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated from the IC50 value.[6][7]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ion channel activity in individual neurons, providing insights into the functional effects of antagonists.
Objective: To characterize the inhibitory effect of an NMDA receptor antagonist on NMDA-mediated currents.
Materials:
-
Cultured neurons or brain slices.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
NMDA receptor agonists (glutamate and glycine).
-
The antagonist to be tested.
Procedure:
-
Preparation: Prepare brain slices or cultured neurons for recording.
-
Pipette Fabrication: Pull glass micropipettes to a resistance of 3-7 MΩ and fill them with an intracellular solution.
-
Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell's interior.
-
Recording: Clamp the cell at a specific holding potential (e.g., -70 mV) and apply agonists to evoke NMDA receptor-mediated currents.
-
Antagonist Application: Perfuse the antagonist at various concentrations and record the resulting inhibition of the NMDA-mediated current.
-
Data Analysis: Measure the peak amplitude of the NMDA current in the absence and presence of the antagonist to determine the concentration-response curve and the IC50 value.[8][9][10]
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters and drugs in the brain of a freely moving animal.
Objective: To determine the effect of an NMDA receptor antagonist on neurotransmitter levels in a specific brain region.
Materials:
-
Microdialysis probes.
-
Stereotaxic apparatus for probe implantation.
-
Perfusion pump.
-
Fraction collector.
-
Analytical system (e.g., HPLC with electrochemical detection) for neurotransmitter analysis.
-
The antagonist to be tested.
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest of an anesthetized animal using a stereotaxic frame.
-
Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Collect the dialysate, which contains extracellular fluid from the surrounding brain tissue, in timed fractions.
-
Drug Administration: Administer the NMDA receptor antagonist systemically or through the microdialysis probe (reverse dialysis).
-
Analysis: Analyze the collected dialysate samples to measure the concentrations of neurotransmitters of interest (e.g., glutamate, dopamine).
-
Data Interpretation: Compare neurotransmitter levels before and after antagonist administration to assess its in vivo effects.[11][12][13][14][15]
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to NMDA receptor function and the experimental workflows described above.
Caption: NMDA Receptor Signaling Pathway and Antagonist Binding Sites.
References
- 1. Dizocilpine - Wikipedia [en.wikipedia.org]
- 2. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of MK-801 and its effect on quinolinic acid-induced seizures and neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 15. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Co 101244 Effects in Different Neuronal Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental effects of Co 101244, a selective antagonist for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Due to the limited availability of cross-neuronal comparative data for this compound, this guide includes data from other well-characterized NR2B antagonists, namely ifenprodil (B1662929) and Ro 25-6981, to provide a broader context for its potential effects in different neuronal populations. This information is intended to support research and drug development efforts targeting the NR2B receptor.
Data Presentation: Quantitative Comparison of NR2B Antagonists
The following table summarizes the quantitative effects of this compound and other NR2B antagonists on various neuronal parameters. It is important to note that experimental conditions, such as cell type, developmental stage, and specific methodologies, can influence the observed effects.
| Compound | Neuronal Type | Parameter | Quantitative Effect | Reference |
| This compound | Recombinant (Xenopus oocytes) | NR1A/NR2B Receptor Inhibition (IC₅₀) | 0.026 µM | [1] |
| Ifenprodil | Rat Cortical Neurons | NMDA-evoked Current Inhibition (IC₅₀) | 0.17 µM (at 100 µM NMDA), 0.88 µM (at 10 µM NMDA) | [2] |
| Human Neocortical Pyramidal Neurons (from epilepsy patients) | Membrane Input Resistance | Significant decrease | [3] | |
| Human Neocortical Pyramidal Neurons (from epilepsy patients) | Action Potential Amplitude | Significant decrease | [3] | |
| Rat Cortical Neurons | Basal Dendritic Length and Segments | Significant reduction | [4] | |
| Ro 25-6981 | Rat Hippocampal CA1 Neurons | NMDA Receptor EPSC Amplitude | Reduction to 57 ± 9% of baseline | [5] |
| Rat Entorhinal Cortex Neurons (Juvenile) | Spontaneous EPSC Frequency | Significant decrease | ||
| Rat Hippocampal Slices | Long-Term Potentiation (LTP) | No significant alteration | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on established techniques and can be adapted for the specific needs of a research study.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrical properties of individual neurons, including membrane potential, input resistance, action potentials, and synaptic currents.
1. Slice Preparation:
-
Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., in mM: 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂).
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) of the region of interest (e.g., cortex, hippocampus, striatum) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ and fill with an internal solution (e.g., in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH).
-
Obtain a gigaseal (>1 GΩ) on the soma of the target neuron and rupture the membrane to achieve the whole-cell configuration.
-
Record membrane potential and currents using a patch-clamp amplifier and digitizer. Data can be acquired and analyzed using appropriate software.
-
To study NMDA receptor-mediated currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block and apply NMDA receptor agonists. Antagonists like this compound can be bath-applied to determine their effect on these currents.
Calcium Imaging
This technique is used to measure changes in intracellular calcium concentration ([Ca²⁺]i), which is a key indicator of neuronal activity.
1. Cell Preparation and Dye Loading:
-
For cultured neurons, plate cells on glass-bottom dishes or coverslips. For brain slices, prepare as described in the electrophysiology protocol.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator like GCaMP). For AM ester dyes, incubate the cells in a solution containing the dye (e.g., 2-5 µM) and a non-ionic surfactant like Pluronic F-127 for 30-60 minutes at 37°C.
-
After incubation, wash the cells with fresh aCSF to remove excess dye and allow for de-esterification.
2. Imaging:
-
Mount the culture dish or slice chamber on an inverted or upright fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).
-
Excite the calcium indicator at its appropriate wavelength(s) and capture the emitted fluorescence. For ratiometric dyes like Fura-2, alternate excitation between two wavelengths (e.g., 340 nm and 380 nm) and measure the ratio of the emitted fluorescence.
-
Acquire images at a suitable frame rate to capture the dynamics of the calcium signals.
-
Apply neuronal stimuli (e.g., electrical stimulation or agonist application) to evoke calcium transients.
-
Bath apply this compound or other antagonists to assess their impact on evoked or spontaneous calcium signals.
3. Data Analysis:
-
Define regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the fluorescence intensity within each ROI over time.
-
For ratiometric dyes, calculate the ratio of fluorescence intensities at the two excitation wavelengths. For single-wavelength dyes, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from the baseline (F₀).
-
Quantify parameters such as the amplitude, duration, and frequency of calcium transients.
Mandatory Visualizations
Signaling Pathway of NR2B-Containing NMDA Receptors
Caption: Downstream signaling cascade initiated by the activation of NR2B-containing NMDA receptors.
Experimental Workflow for Evaluating NR2B Antagonists
Caption: A generalized workflow for assessing the effects of this compound on neuronal activity.
Logical Comparison of this compound and Other Antagonists
Caption: Classification of this compound among other NMDA receptor antagonists.
References
- 1. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-epileptic effect of ifenprodil on neocortical pyramidal neurons in patients with malformations of cortical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GluN2B but Not GluN2A for Basal Dendritic Growth of Cortical Pyramidal Neurons [frontiersin.org]
- 5. Rapid exchange of synaptic and extrasynaptic NMDA receptors in hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Head-to-head comparison of Co 101244 and CP-101,606
This guide provides a comprehensive, data-driven comparison of two prominent NMDA receptor antagonists, Co 101244 and CP-101,606. Both compounds are selective for the NR2B subunit, a key player in glutamatergic neurotransmission and a target for therapeutic intervention in a range of neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective biochemical properties, mechanisms of action, and available experimental data.
I. Overview and Mechanism of Action
This compound (also known as PD 174494 or Ro 63-1908) and CP-101,606 (traxoprodil) are potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1][2][3][4] The NMDA receptor, a crucial component of excitatory synaptic transmission in the central nervous system, is a heteromeric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit composition (GluN2A-D) dictates the receptor's pharmacological and biophysical properties.
Both this compound and CP-101,606 act as non-competitive antagonists.[5][6] Their mechanism of action involves binding to a site on the NR2B subunit, thereby inhibiting the massive influx of calcium ions that is triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine).[7] This inhibitory action is the basis for their neuroprotective effects, as excessive calcium entry through NMDA receptors is a key event in the excitotoxic cascade leading to neuronal damage in conditions like stroke and traumatic brain injury.[3][7]
Caption: Antagonism of the NR2B-containing NMDA receptor by this compound and CP-101,606.
II. Head-to-Head Comparison of Biochemical and Pharmacological Properties
The following table summarizes the key quantitative data available for this compound and CP-101,606, facilitating a direct comparison of their potency and selectivity.
| Parameter | This compound (PD 174494/Ro 63-1908) | CP-101,606 (Traxoprodil) |
| Target | GluN2B-containing NMDA receptors | GluN2B-containing NMDA receptors |
| Mechanism of Action | Non-competitive antagonist | Non-competitive antagonist |
| IC₅₀ (GluN1A/2B) | 0.043 µM (43 nM)[4][8][9][10] | 11 nM and 35 nM (for glutamate-induced toxicity during and after perfusion, respectively)[7] |
| Selectivity | >100 µM for GluN1A/2A and GluN1A/2C[4][8][9] | Selective for NR2B over other subunits. Does not protect against glutamate-induced neurotoxicity in cerebellar neurons (up to 10 µM), which have different NMDA receptor subunit compositions.[7] |
| Chemical Formula | C₂₁H₂₇NO₃ · HCl[10] | C₂₀H₂₅NO₃[2] |
| Molecular Weight | 377.9 g/mol [10] | 327.42 g/mol [2] |
III. Experimental Data and In Vivo Studies
-
Neuroprotection: this compound has demonstrated neuroprotective effects in both in vitro and in vivo models.[4][8] It effectively reduces NMDA-evoked calcium elevations, a key mechanism of its neuroprotective action.[1]
-
Anti-dyskinetic Effects: In a study involving a primate model of Parkinson's disease, this compound, when administered with a high dose of levodopa, showed significant anti-dyskinetic effects, reducing dyskinesia by 67-71% without compromising the motor benefits of levodopa.[1][6]
-
Neuroprotection in Head Injury: CP-101,606 was developed by Pfizer for its potential as a neuroprotectant in head injury and has undergone Phase II clinical trials in the US and Phase I trials in Japan for this indication.[7] An open-label study in patients with severe head trauma showed that 80% of patients treated with a 24 to 72-hour infusion of CP-101,606 had a good recovery at the 3-month follow-up.[7]
-
Anti-Parkinsonian and Anti-dyskinetic Effects: In animal models of Parkinson's disease, CP-101,606 has shown anti-Parkinsonian effects.[3] However, in a study with MPTP-lesioned marmosets, while it modestly potentiated the anti-parkinsonian actions of L-DOPA, it exacerbated L-DOPA-induced dyskinesia at certain doses.[11] Another study in patients with Parkinson's disease found that CP-101,606 suppressed dyskinesia.[12]
-
Antidepressant Effects: More recent research has suggested that traxoprodil (B148271) may have rapid-acting antidepressant effects, similar to ketamine.[3] Clinical trials have shown some benefit in patients with treatment-refractory major depressive disorder.[13] However, its clinical development was halted due to findings of EKG abnormalities (QT prolongation).[3]
Caption: A generalized workflow for evaluating the neuroprotective effects of compounds in animal models.
IV. Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, step-by-step protocols for the synthesis and application of this compound and CP-101,606 are proprietary or found within detailed primary literature, the following provides an overview of the methodologies commonly employed in the studies cited.
-
Objective: To determine the potency and selectivity of the compounds on different NMDA receptor subtypes.
-
Methodology:
-
Xenopus oocytes are injected with cRNAs encoding for different NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C).
-
Two-electrode voltage-clamp recordings are used to measure the currents elicited by the application of NMDA and glycine in the presence and absence of varying concentrations of the antagonist (this compound or CP-101,606).
-
Concentration-response curves are generated to calculate the IC₅₀ values for each subunit combination.
-
-
Objective: To assess the ability of the compounds to protect neurons from excitotoxicity.
-
Methodology:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared.
-
Excitotoxicity is induced by exposing the neurons to a high concentration of glutamate or NMDA.
-
The test compound is applied either before, during, or after the excitotoxic insult.
-
Neuronal viability is assessed using methods such as lactate (B86563) dehydrogenase (LDH) release assays or fluorescent live/dead cell staining.
-
-
Objective: To evaluate the in vivo efficacy of the compounds in relevant disease models.
-
Methodology (Example: Stroke Model):
-
A stroke is induced in rodents, often through middle cerebral artery occlusion (MCAO).
-
The test compound is administered intravenously or intraperitoneally at various time points relative to the ischemic insult.
-
Neurological deficits are assessed using a battery of behavioral tests (e.g., neurological deficit score, rotarod test).
-
At the end of the study, the animals are euthanized, and their brains are processed for histological analysis to measure the infarct volume.
-
V. Summary and Conclusion
Both this compound and CP-101,606 are potent and selective antagonists of the NR2B subunit of the NMDA receptor, with demonstrated neuroprotective potential. This compound has shown promise in preclinical models for reducing dyskinesia associated with Parkinson's disease treatment. CP-101,606 has been investigated more extensively in clinical trials for traumatic brain injury and, more recently, for its potential rapid-acting antidepressant effects. However, its clinical development has been hampered by safety concerns related to cardiac function.
The choice between these two compounds for research or therapeutic development would depend on the specific application. This compound may be a more suitable candidate for indications where modulation of the motor side effects of dopaminergic therapies is desired. CP-101,606, despite its clinical development challenges, remains a valuable tool for investigating the role of the NR2B subunit in depression and neuroprotection. Further research, including direct comparative studies, would be beneficial to fully elucidate the therapeutic potential and relative advantages of these two important pharmacological agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Traxoprodil - Wikipedia [en.wikipedia.org]
- 4. This compound hydrochloride | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. CP-101,606, an NR2B subunit selective NMDA receptor antagonist, inhibits NMDA and injury induced c-fos expression and cortical spreading depression in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. rndsystems.com [rndsystems.com]
- 10. caymanchem.com [caymanchem.com]
- 11. The NR2B-selective NMDA receptor antagonist CP-101,606 exacerbates L-DOPA-induced dyskinesia and provides mild potentiation of anti-parkinsonian effects of L-DOPA in the MPTP-lesioned marmoset model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of a NR2B Selective NMDA Glutamate Antagonist, CP-101,606, on Dyskinesia and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Benchmarking Co 101244: A Comparative Analysis Against Novel GluN2B Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Co 101244 and Emerging GluN2B-Selective NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor subunit GluN2B is a critical target in the development of therapeutics for a range of neurological disorders, including stroke, neurodegenerative diseases, and depression. Overactivation of GluN2B-containing NMDA receptors is a key mediator of excitotoxicity and subsequent neuronal cell death. This compound (also known as PD 174494 or Ro 63-1908) has been established as a potent and selective antagonist for these receptors. However, the landscape of GluN2B-targeted therapeutics is rapidly evolving with the advent of novel inhibitors demonstrating distinct pharmacological profiles. This guide provides a comprehensive comparison of this compound against these emerging alternatives, supported by experimental data and detailed methodologies to aid in research and development decisions.
Quantitative Comparison of Inhibitor Affinity
The in vitro binding affinity of a compound to its target is a crucial determinant of its potency and potential for off-target effects. The following tables summarize the available quantitative data for this compound and a selection of novel GluN2B inhibitors.
| Compound | Receptor Subtype | IC50 (µM) | Ki (nM) | Reference |
| This compound | GluN1A/GluN2B | 0.043 | - | [1] |
| GluN1A/GluN2A | > 100 | - | [1] | |
| GluN1A/GluN2C | > 100 | - | [1] | |
| Pierardine Derivative [I] | GluN1/GluN2B | 0.07401 | 1.85 (racemic) | [1] |
| GluN1/GluN2A | Modest Inhibition | - | [1] | |
| GluN1/GluN2C | Modest Inhibition | - | [1] | |
| GluN1/GluN2D | Modest Inhibition | - | [1] | |
| Benzoannulen-7-amine Derivatives (e.g., 7c, 15c, 22c) | GluN2B | - | 1.6 - 3.6 | [2] |
| Benzazepine Analogues | GluN2B | - | Low nanomolar | [2] |
| Ifenprodil | GluN1/GluN2B | - | - | [3] |
| Other GluN2 Subunits | 200-400 fold lower affinity | - | [3] | |
| ST3 | GluN1/GluN2A | - | 52 | [3][4] |
| GluN1/GluN2B | - | 782 | [3][4] |
In Vivo Efficacy: A Look at Preclinical Models
The therapeutic potential of a GluN2B inhibitor is ultimately determined by its efficacy and safety in relevant in vivo models. The following table highlights key findings from preclinical studies of this compound and a novel pierardine derivative.
| Compound | Animal Model | Key Findings | Reference |
| This compound | 6-hydroxydopamine rat model of Parkinson's disease | Pretreatment significantly reduced dopamine (B1211576) cell loss and improved all behavioral measures. | |
| Pierardine Derivative [I] | Middle Cerebral Artery Occlusion (MCAO) rat model of stroke | Significantly and dose-dependently decreased cerebral infarction rates and neurologic deficit scores. Superior efficacy compared to pierardine and ifenprodil. | [1] |
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the accurate assessment of novel compounds. Below are protocols for key assays cited in the comparison.
NMDA Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain membranes (cortical or hippocampal)
-
[³H]-Ifenprodil (radioligand)
-
Test compounds (this compound and novel inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
Incubate the brain membranes with a fixed concentration of [³H]-Ifenprodil and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Middle Cerebral Artery Occlusion (MCAO) Rat Model of Stroke
This surgical model mimics ischemic stroke in humans to evaluate the neuroprotective effects of test compounds.
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Make a small incision in the ECA and insert a nylon monofilament suture.
-
Advance the suture through the ICA to the origin of the middle cerebral artery (MCA) to occlude blood flow.
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Administer the test compound (e.g., intravenously or intraperitoneally) at a specific time point relative to the occlusion or reperfusion.
-
Assess neurological deficits at various time points post-surgery using a standardized scoring system.
-
After a set survival period (e.g., 24 or 48 hours), sacrifice the animal and perfuse the brain.
-
Section the brain and stain with a viability stain (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.
-
Compare the infarct volume and neurological scores between treated and vehicle control groups to determine the neuroprotective efficacy of the compound.
MTT Assay for Neuroprotection
This colorimetric assay assesses cell viability and can be used to measure the neuroprotective effect of a compound against an excitotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium and supplements
-
NMDA (excitotoxic agent)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of the test compound for a specified period.
-
Induce excitotoxicity by exposing the cells to a toxic concentration of NMDA.
-
Incubate for a period sufficient to induce cell death in the control (NMDA only) group.
-
Add MTT solution to each well and incubate for several hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Compare the viability of cells treated with the test compound and NMDA to those treated with NMDA alone to determine the neuroprotective effect.
Visualizing the Molecular Landscape
Understanding the underlying biological pathways and experimental processes is crucial for contextualizing the data. The following diagrams, generated using Graphviz, illustrate the GluN2B signaling cascade and the experimental workflows.
Caption: GluN2B Signaling Pathway in Excitotoxicity.
Caption: Drug Discovery Workflow for GluN2B Inhibitors.
References
- 1. Novel GluN2B-NMDAR antagonist demonstrates excellent safety and efficacy in MCAO rat model | BioWorld [bioworld.com]
- 2. What are the new molecules for GluN2B antagonists? [synapse.patsnap.com]
- 3. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Navigating the Therapeutic Potential of GluN2B Antagonism: An In Vivo Comparison Featuring Co 101244
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of Co 101244, a potent and selective GluN2B antagonist, with other relevant alternatives. The information is supported by experimental data to aid in the evaluation of its therapeutic window and potential clinical applications.
This compound (also known as Ro 63-1908 and PD 174494) is a novel, potent, and highly selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This subunit is predominantly expressed in the forebrain and has been implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[3] The overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is associated with excitotoxicity, a key pathological process in conditions like stroke and neurodegenerative diseases.[4] Selective blockade of GluN2B-containing NMDA receptors offers a promising therapeutic strategy with the potential for fewer side effects compared to non-selective NMDA receptor antagonists.[4]
This guide delves into the in vivo validation of this compound's therapeutic window by comparing its efficacy and safety profile with other notable GluN2B antagonists, such as Ifenprodil and Ro 25-6981.
Quantitative Comparison of In Vivo Performance
The following tables summarize key in vivo experimental data for this compound and its alternatives. This data provides a snapshot of the effective doses and observed safety profiles in various preclinical models.
Table 1: In Vivo Efficacy of this compound in Neurological Disorder Models
| Model | Species | This compound Dose/Route | Efficacy Outcome | Citation |
| Permanent Focal Ischemia (Stroke) | Rat | Plasma concentration of 450 ng/ml | 39% maximum protection against cortical damage | [5] |
| Sound-Induced Seizures | DBA/2 Mice | 4.5 mg/kg i.p. (ED₅₀) | Anticonvulsant effect | [5] |
| NMDA-Induced Seizures | Not Specified | 2.31 mg/kg i.v. (ED₅₀) | Inhibition of seizures | [5] |
| L-DOPA-Induced Dyskinesia | MPTP-lesioned Parkinsonian Monkeys | 0.1 and 1 mg/kg s.c. | 67% and 71% reduction in dyskinesia, respectively | [6] |
Table 2: Comparative In Vivo Safety and Side Effect Profile
| Compound | Model/Species | Effective Dose for Efficacy | Observed Side Effects/Safety Margin | Citation |
| This compound (Ro 63-1908) | Sound-Induced Seizures / DBA/2 Mice | 4.5 mg/kg i.p. | The full anticonvulsant dose did not produce a deficit in the Rotarod test. | [5] |
| This compound (Ro 63-1908) | Permanent Focal Ischemia / Rat | Plasma concentration of 450 ng/ml | No adverse cardiovascular or CNS side-effects were observed at this neuroprotective dosing level. | [5] |
| This compound | L-DOPA-Induced Dyskinesia / MPTP-lesioned Monkeys | 0.1, 1 mg/kg s.c. | Spared the motor benefit of levodopa. Did not change motor activity by itself. | [6] |
| Ifenprodil | General | Not Specified | Has a narrow therapeutic window and has failed in some clinical trials due to a lack of effect.[4] It also has a poor selectivity for the NMDA receptor and undergoes fast biotransformation.[7] | [4][7] |
| Ro 25-6981 | PTZ-Induced Seizures / Infantile Rats | Not Specified | Did not affect fear-related memories in the passive avoidance test. Early exposure had little effect on seizure susceptibility later in life. | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: In vivo validation workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
In Vivo Model of Permanent Focal Ischemia (Stroke)
-
Objective: To assess the neuroprotective effects of this compound against cortical damage caused by stroke.
-
Methodology: A model of permanent focal ischemia is induced in rats. This compound is administered, and the extent of cortical damage is quantified. The study aimed for a maximum protection of 39% which was observed at a plasma concentration of 450 ng/ml.[5]
-
Safety Assessment: During the neuroprotection study, animals were monitored for adverse cardiovascular and central nervous system side effects.[5]
Sound-Induced and NMDA-Induced Seizure Models
-
Objective: To determine the anticonvulsant efficacy of this compound.
-
Methodology:
-
Sound-Induced Seizures: DBA/2 mice, which are genetically susceptible to sound-induced seizures, are administered this compound intraperitoneally (i.p.) 30 minutes before being exposed to an auditory stimulus. The dose required to protect 50% of the animals (ED₅₀) is calculated.[5]
-
NMDA-Induced Seizures: Seizures are chemically induced by the administration of NMDA. This compound is administered intravenously (i.v.) 15 minutes prior to the NMDA challenge to determine its inhibitory effect.[5]
-
-
Safety Assessment: Motor coordination and balance are assessed using the Rotarod test to determine if the effective anticonvulsant dose causes motor impairment.[5]
Primate Model of L-DOPA-Induced Dyskinesia (Parkinson's Disease)
-
Objective: To evaluate the antidyskinetic effects of this compound in a primate model of Parkinson's disease.
-
Methodology: Six levodopa-treated, 1-methyl-4-phenyl-tetrahydropyridine (MPTP)-lesioned parkinsonian monkeys were used. This compound was administered subcutaneously (s.c.) in combination with a high dose of levodopa. Dyskinesia was assessed, and the study found that this compound at doses of 0.1 and 1 mg/kg displayed significant antidyskinetic effects.[6]
-
Safety Assessment: The study also evaluated whether this compound compromised the antiparkinsonian benefits of levodopa. It was observed that this compound spared the motor benefit of levodopa.[6]
Concluding Remarks
The in vivo data presented in this guide highlight the promising therapeutic profile of this compound. Its high selectivity for the GluN2B subunit translates to a favorable therapeutic window in preclinical models of stroke, epilepsy, and Parkinson's disease, demonstrating efficacy at doses that do not produce significant motor or other central nervous system side effects.[5][6] In comparison to less selective compounds like ifenprodil, this compound's pharmacological profile suggests a potentially superior clinical candidate.[4][7] However, it is important to note that many GluN2B-selective inhibitors, despite promising preclinical efficacy, have not yet been approved for clinical use.[1] Further research, including comprehensive toxicology studies to formally establish the maximum tolerated dose, is necessary to fully delineate the therapeutic window of this compound and pave the way for potential clinical development.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. HUMANGGP:007581 - FACTA Search [nactem.ac.uk]
- 3. Effects of the NMDA receptor antagonists dizocilpine and Ro 63-1908 on delay-discounting and risky decision-making in a gambling task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism studies of ifenprodil, a potent GluN2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures and Safe for Further Development in Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Co 101244: A Comparative Guide for Neuroprotective Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the translational potential of Co 101244, a selective GluN2B antagonist. Through a detailed comparison with other N-methyl-D-aspartate (NMDA) receptor antagonists, supported by experimental data, this document aims to inform strategic decisions in the development of novel neuroprotective therapies.
This compound, also known as PD 174494 or Ro 63-1908, has emerged as a potent and highly selective antagonist of the GluN2B subunit of the NMDA receptor.[1][2] This selectivity is a key attribute, as excessive activation of GluN2B-containing NMDA receptors is implicated in the pathophysiology of several neurological disorders, including Parkinson's disease and cerebral ischemia. This guide will delve into the preclinical data supporting the therapeutic potential of this compound, compare its performance with other relevant compounds, and provide detailed experimental protocols for the key studies cited.
Comparative Analysis of Preclinical Efficacy
The therapeutic potential of this compound has been most notably investigated in preclinical models of Parkinson's disease and cerebral ischemia. Below is a summary of the key quantitative data comparing this compound with other NMDA receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | IC50 (µM) | Selectivity | Reference(s) |
| This compound | GluN1A/2B | 0.043 | >2300-fold vs. GluN2A/2C | [2][3] |
| GluN1A/2A | >100 | [2][3] | ||
| GluN1A/2C | >100 | [2][3] | ||
| MDL 100,453 | GluN1A/2A | 0.6 (Kb) | ~5-10-fold vs. GluN2B/2C/2D | [4] |
| Ifenprodil | GluN1A/NR2B | 0.34 | ~400-fold vs. GluN2A | [5] |
| MK-801 | NMDA Receptor | 0.0372 (Ki, nM) | Non-competitive, channel blocker | [6] |
Table 2: In Vivo Efficacy in a Primate Model of Parkinson's Disease
A study in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned parkinsonian monkeys demonstrated the antidyskinetic effects of this compound.
| Compound | Animal Model | Dose (mg/kg, s.c.) | Endpoint | Outcome | Reference(s) |
| This compound | MPTP-lesioned monkeys | 0.1 | Levodopa-induced dyskinesia | 67% reduction | [4] |
| 1 | 71% reduction | [4] | |||
| MDL 100,453 | MPTP-lesioned monkeys | 300 | Levodopa-induced dyskinesia | 25% increase in mean dyskinesia score | [4] |
Table 3: In Vivo Efficacy in Rodent Models of Parkinson's Disease
A study in 6-hydroxydopamine (6-OHDA) lesioned rats investigated the effects of this compound in combination with an A2A receptor antagonist.
| Compound Combination | Animal Model | Dose (mg/kg, i.p.) | Endpoint | Outcome | Reference(s) |
| Sch-58261 + Co-101244 | 6-OHDA-lesioned rats | Sch-58261 (1) + Co-101244 (1) | Distance Traveled | Significantly greater than either drug alone | [7][8] |
Table 4: Neuroprotective Effects in Models of Cerebral Ischemia
| Compound | Animal Model | Endpoint | Outcome | Reference(s) |
| This compound | In vitro and in vivo models | Neuroprotection | Displays neuroprotective effects | [2][3] |
| Ifenprodil | Rat subarachnoid hemorrhage model | Neurological deficit, apoptosis | Combination with JNJ16259685 significantly improves neurological deficit and reduces apoptosis | [9] |
| MK-801 | Rat cerebral ischemia/reperfusion model | Hippocampal cell survival, neuroplasticity factors | Improved cell survival, increased BDNF, c-fos, and p-CREB levels | [10] |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key preclinical models are provided below.
Protocol 1: MPTP-Lesioned Primate Model of Parkinson's Disease
This protocol is based on methodologies used to induce parkinsonism in non-human primates to study motor complications.[11][12][13]
1. Animal Model:
-
Species: Common marmosets (Callithrix jacchus) or Rhesus macaques (Macaca mulatta).
-
Housing: Single housing in a controlled environment with a 12-hour light/dark cycle, with access to food and water ad libitum.
2. MPTP Administration:
-
Route: Subcutaneous (s.c.) or intravenous (i.v.) injection.
-
Dose and Regimen: A cumulative dose of MPTP is administered over several days (e.g., 2 mg/kg s.c. daily for 5 days) to induce a stable parkinsonian state. The exact dose and regimen can vary depending on the primate species and the desired severity of symptoms.
-
Safety Precautions: MPTP is a potent neurotoxin and requires strict safety protocols, including the use of personal protective equipment and specialized handling facilities.
3. Behavioral Assessment:
-
Parkinsonian Scoring: Animals are observed and scored for parkinsonian signs such as bradykinesia, rigidity, and tremor using a validated rating scale.
-
Levodopa-Induced Dyskinesia: Once a stable parkinsonian state is achieved, animals are treated with levodopa (B1675098) to induce dyskinesias. The severity of dyskinesias is then scored using a specific rating scale.
4. Drug Administration and Evaluation:
-
Test Compounds: this compound or other NMDA receptor antagonists are administered at various doses.
-
Evaluation: The effect of the test compound on parkinsonian symptoms and levodopa-induced dyskinesias is assessed by comparing post-treatment scores to baseline scores.
Protocol 2: Middle Cerebral Artery Occlusion (MCAo) Rodent Model of Stroke
This protocol describes the induction of focal cerebral ischemia in rodents, a widely used model to study the efficacy of neuroprotective agents.[1][14][15][16][17]
1. Animal Model:
-
Species: Male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthesia: Anesthesia is induced with isoflurane (B1672236) (4-5% for induction, 1-2% for maintenance).
2. Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and coagulated.
-
A silicone-coated monofilament is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion is maintained for a specific duration (e.g., 60-90 minutes) for transient MCAo, after which the filament is withdrawn to allow for reperfusion. For permanent MCAo, the filament is left in place.
3. Post-Surgical Care:
-
The incision is sutured, and the animal is allowed to recover in a heated cage.
-
Post-operative analgesia is provided.
4. Assessment of Ischemic Damage:
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAo using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment, the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.
5. Drug Administration and Evaluation:
-
Test Compounds: Neuroprotective agents are typically administered before, during, or after the ischemic insult.
-
Evaluation: The efficacy of the test compound is determined by comparing the neurological deficit scores and infarct volumes in the treated group to a vehicle-treated control group.
Protocol 3: NMDA Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a compound to the NMDA receptor.[18][19]
1. Membrane Preparation:
-
Rat brains are homogenized in a buffered solution.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a radiolabeled NMDA receptor ligand (e.g., [3H]MK-801) and varying concentrations of the test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled NMDA receptor antagonist.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: NMDA Receptor Signaling and Inhibition by this compound.
Caption: General Workflow for Preclinical Efficacy Studies.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for neurological disorders characterized by GluN2B-mediated excitotoxicity. Its high selectivity for the GluN2B subunit over other NMDA receptor subunits is a promising feature that may translate to a favorable safety profile with reduced side effects compared to non-selective NMDA receptor antagonists.
The preclinical data, particularly from the primate model of Parkinson's disease, provides strong evidence for its antidyskinetic effects. While further studies are needed to quantify its neuroprotective efficacy in models of cerebral ischemia, the existing in vitro and in vivo evidence is encouraging.
The detailed experimental protocols provided in this guide should enable researchers to further investigate the therapeutic potential of this compound and compare its efficacy and safety with other emerging neuroprotective agents. The continued exploration of selective GluN2B antagonists like this compound holds promise for the development of novel and effective treatments for a range of debilitating neurological conditions.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Context-Dependent GluN2B-Selective Inhibitors of NMDA Receptor Function are Neuroprotective with Minimal Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Altered Structure and Function of NMDA Receptors in Development of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unprecedented Therapeutic Potential with a Combination of A2A/NR2B Receptor Antagonists as Observed in the 6-OHDA Lesioned Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The GluN1/GluN2B NMDA receptor and metabotropic glutamate receptor 1 negative allosteric modulator has enhanced neuroprotection in a rat subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of MK-801 against cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MPTP-lesioned non-human primate models of Parkinson's disease. Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 16. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 17. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 18. N-methyl-D-Aspartate Receptor (NMDAR) Antibody, IgG by CBA-IFA, Serum With Reflex to Titer | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 19. NMDA Antibodies - Immunology Laboratory - Oxford University Hospitals [ouh.nhs.uk]
Safety Operating Guide
Navigating the Safe Disposal of Co 101244: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of investigational compounds like Co 101244 is a critical component of laboratory safety and regulatory compliance. This compound, also known as PD 174494, is identified as a potent and selective antagonist of NR1A/2B subunit-containing NMDA receptors and is intended for laboratory research use only.[1][2][3] Adherence to established disposal protocols is essential to mitigate risks to personnel and the environment.
As an investigational drug, this compound should be handled with the assumption of it being a hazardous chemical, in line with Good Clinical Practice (GCP) guidelines.[4] The disposal process must comply with federal, state, and local regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA).[5][6]
Quantitative Disposal Guidelines
The following table summarizes key quantitative parameters and procedural steps for the disposal of this compound, based on general guidelines for investigational and hazardous chemical waste.
| Parameter | Guideline | Citation |
| Waste Classification | Treat as hazardous chemical waste unless confirmed otherwise by a safety data sheet (SDS) or institutional environmental health and safety (EHS) office. | [7][8] |
| Container Type | Sturdy, leak-proof, and chemically compatible containers with secure, leak-proof closures. For sharps, use designated sharps containers. For other solid waste, a five-gallon pail with a clear plastic liner can be used. | [6][7][9] |
| Aqueous Waste pH | For dilute aqueous solutions, the pH should be between 7 and 9 for sink disposal, provided there is no other solvent or metal contamination and the concentration is less than 10% (V/V). However, for investigational compounds, sewer disposal is generally discouraged. | [9] |
| Empty Container Rinsing | Containers of acutely hazardous waste must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. | [8][9] |
| Waste Accumulation Limit | Do not accumulate more than 55 gallons of hazardous waste or one quart of acute hazardous waste in the laboratory. | [8] |
| Incineration | Unused or expired investigational drugs are typically sent for incineration at a permitted hazardous waste facility. | [5][10] |
Experimental Protocol for Disposal
The proper disposal of this compound should follow a meticulous, step-by-step protocol to ensure safety and compliance.
Personnel and Preparation:
-
All personnel handling this compound waste must be trained in hazardous waste management.[4][6]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.
Waste Segregation and Collection:
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste. It is crucial to store different waste types separately, such as acids, bases, and solvents.[11]
-
Solid Waste:
-
Place chemically contaminated solid waste, such as gloves, bench paper, and empty vials (after proper rinsing), into a designated, clearly labeled hazardous waste container.
-
For empty containers, ensure they are thoroughly rinsed, with the first rinse collected as hazardous waste. The labels on the original containers should be defaced before disposal.[9]
-
-
Liquid Waste:
Storage and Labeling:
-
Labeling: All waste containers must be clearly labeled with their contents and approximate concentrations. Use institutional hazardous waste labels.[11]
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Use secondary containment for all liquid waste to prevent spills.[8][9] Containers must be kept closed except when adding waste.[9]
Disposal and Documentation:
-
Request Pickup: Once a waste container is full, request a pickup from your institution's Environmental Health and Safety (EHS) department.[9]
-
Documentation: Maintain accurate records of the disposal of all investigational drugs, including this compound. This may involve a certificate of destruction, which should be retrievable.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. ashp.org [ashp.org]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling Co 101244 Hydrochloride
For researchers, scientists, and drug development professionals working with Co 101244 hydrochloride, a selective NMDA receptor antagonist, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound hydrochloride, the following personal protective equipment is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear a protective lab coat.
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound hydrochloride and ensuring a safe laboratory environment.
Handling:
-
Avoid raising dust.
-
Do not breathe dust.
-
Ensure adequate ventilation.
Storage:
-
Store at +4°C.[1]
-
For long-term storage of stock solutions, it is recommended to store at -20°C for up to 1 month or -80°C for up to 6 months in a sealed container, away from moisture.[2]
Disposal Plan
Dispose of this compound hydrochloride and its contaminated packaging in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. This material should not be allowed to enter drains or waterways.
Key Safety and Logistical Data
The following table summarizes the essential quantitative data for this compound hydrochloride for easy reference and comparison.
| Parameter | Value | Reference |
| Molecular Weight | 377.91 | [1][3] |
| Purity | ≥98% | [1] |
| CAS Number | 193356-17-1 | [1][4] |
| Storage Temperature | +4°C (for the solid) | [1] |
| Solubility in Water | 100 mM | [1] |
| Solubility in DMSO | 50 mM | [1] |
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound hydrochloride.
Caption: Workflow for the safe handling and disposal of this compound hydrochloride.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
